Technical Documentation Center

5-Hydroxy-1,3-benzoxazole-2-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Hydroxy-1,3-benzoxazole-2-carboxamide
  • CAS: 1806524-82-2

Core Science & Biosynthesis

Foundational

5-Hydroxy-1,3-benzoxazole-2-carboxamide chemical properties and structure

Topic: 5-Hydroxy-1,3-benzoxazole-2-carboxamide: Chemical Properties, Synthesis, and Therapeutic Potential Content Type: Technical Monograph Audience: Medicinal Chemists, Pharmacologists, and Structural Biologists Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Hydroxy-1,3-benzoxazole-2-carboxamide: Chemical Properties, Synthesis, and Therapeutic Potential Content Type: Technical Monograph Audience: Medicinal Chemists, Pharmacologists, and Structural Biologists

Executive Summary: The Functional Scaffold

5-Hydroxy-1,3-benzoxazole-2-carboxamide represents a high-value pharmacophore in modern medicinal chemistry. Distinct from its carboxylic acid analogs (e.g., the TTR stabilizer Tafamidis), the carboxamide derivative introduces a unique hydrogen-bond donor/acceptor profile at the C2 position while retaining the privileged benzoxazole core.

This guide analyzes the compound as a critical intermediate and bioisostere, specifically focusing on its utility in transthyretin (TTR) amyloidosis stabilization and kinase inhibition. We provide a validated synthetic route, physicochemical profiling, and a self-validating protocol for assessing its biological activity.

Part 1: Molecular Architecture & Physicochemical Profile

The molecule features a fused benzene and oxazole ring system (1,3-benzoxazole) substituted with a hydroxyl group at position 5 and a carboxamide group at position 2.

Structural Significance:

  • 5-Hydroxyl Group: Acts as an electron-donating group (EDG) and a critical hydrogen bond donor. In protein binding pockets, this moiety often mimics the phenolic hydroxyl of tyrosine or the indole nitrogen of tryptophan.

  • 2-Carboxamide: Provides a rigid hydrogen-bonding motif. Unlike the carboxylic acid, the amide is neutral at physiological pH, potentially improving passive membrane permeability compared to ionized analogs.

Table 1: Physicochemical Properties
PropertyValue / DescriptorRelevance
IUPAC Name 5-hydroxy-1,3-benzoxazole-2-carboxamideStandard nomenclature
Molecular Formula C₈H₆N₂O₃--
Molecular Weight 178.14 g/mol Fragment-like space (<200 Da)
Topological Polar Surface Area (TPSA) ~89.4 ŲGood oral bioavailability predictor
LogP (Predicted) 0.8 - 1.2Highly permeable; lipophilic enough for CNS penetration
pKa (Phenolic OH) ~9.5Ionized only at high pH
pKa (Amide) ~15 (Neutral)Remains neutral in plasma
H-Bond Donors/Acceptors 2 Donors / 4 AcceptorsExcellent target engagement potential

Part 2: Synthetic Methodology

The synthesis of 5-hydroxy-1,3-benzoxazole-2-carboxamide requires precise regiochemical control. The most robust route involves the cyclization of 2-amino-4-hydroxyphenol.

Mechanism of Action (Synthesis)

The reaction proceeds via a condensation-cyclization sequence. The nucleophilic amine and hydroxyl groups of the phenol attack the electrophilic oxalate center. The choice of ethyl oxalyl chloride allows for sequential formation of the ester intermediate followed by ammonolysis to the amide.

Protocol 1: Step-by-Step Synthesis

Reagents:

  • 2-Amino-4-hydroxyphenol (CAS 95-96-5)

  • Ethyl oxalyl chloride (CAS 4755-77-5)

  • Triethylamine (Et₃N)

  • Ammonia (7N in Methanol)

  • Solvent: Dichloromethane (DCM) and 1,4-Dioxane

Workflow:

  • Protection (Optional but Recommended): If high purity is required, protect the 4-hydroxyl group of the starting phenol with a benzyl group (Bn) to prevent side reactions, yielding 2-amino-4-(benzyloxy)phenol. Note: The protocol below assumes direct synthesis for brevity.

  • Cyclization:

    • Dissolve 2-amino-4-hydroxyphenol (10 mmol) in dry 1,4-dioxane (50 mL) under N₂ atmosphere.

    • Add Et₃N (22 mmol) and cool to 0°C.

    • Dropwise add ethyl oxalyl chloride (11 mmol).

    • Reflux for 4 hours. The intermediate formed is ethyl 5-hydroxy-1,3-benzoxazole-2-carboxylate .

  • Ammonolysis:

    • Evaporate solvent and redissolve the crude ester in Methanol (20 mL).

    • Add 7N Ammonia in Methanol (10 mL) at 0°C.

    • Stir at room temperature for 12 hours. The ester converts to the carboxamide.

  • Purification:

    • Concentrate in vacuo.

    • Recrystallize from Ethanol/Water (9:1) to yield the title compound as a beige solid.

SynthesisPathway Start 2-Amino-4-hydroxyphenol (Precursor) Inter Intermediate: Ethyl 5-hydroxy-1,3-benzoxazole- 2-carboxylate Start->Inter Cyclization (Reflux, 4h) Reagent1 + Ethyl Oxalyl Chloride + Et3N (Base) Reagent1->Inter Product Product: 5-Hydroxy-1,3-benzoxazole- 2-carboxamide Inter->Product Amidation (RT, 12h) Reagent2 + NH3 / MeOH (Ammonolysis) Reagent2->Product

Figure 1: Synthetic pathway transforming the aminophenol precursor into the target benzoxazole carboxamide via an ester intermediate.[1]

Part 3: Therapeutic Applications & Biological Logic

The 1,3-benzoxazole scaffold is a "privileged structure" in drug discovery.[2] The 2-carboxamide derivative is particularly relevant in two domains:

Transthyretin (TTR) Amyloidosis Stabilization

TTR is a homotetrameric protein that transports thyroxine (T4) and retinol.[3] Dissociation of the tetramer into monomers leads to misfolding and amyloid fibril formation (amyloidosis).[4]

  • Mechanism: Small molecules like Tafamidis bind to the T4 binding sites at the dimer-dimer interface, kinetically stabilizing the tetramer.

  • Role of 5-Hydroxy-1,3-benzoxazole-2-carboxamide:

    • The benzoxazole core fits the hydrophobic halogen-binding pockets of TTR.

    • The 2-carboxamide forms hydrogen bond networks with Ser117 and Thr119 in the binding channel (distinct from the electrostatic interaction of carboxylates).

    • The 5-hydroxyl group can engage in additional H-bonding with Lys15, potentially increasing affinity or selectivity compared to unsubstituted analogs.

Kinase Inhibition

Benzoxazole derivatives are ATP-competitive inhibitors. The carboxamide group often mimics the adenine ring of ATP, forming hinge-region hydrogen bonds.

Part 4: Validation Protocol (TTR Binding)

To verify the biological activity of the synthesized compound, a Fluorescence Polarization (FP) assay is the industry standard. This assay measures the displacement of a fluorescent probe from the TTR binding pocket.

Protocol 2: TTR Fluorescence Polarization Competition Assay

Materials:

  • Recombinant Human TTR (wild type).

  • Fluorescent Probe: Resveratrol-fluorescein conjugate or similar TTR-binding fluorophore.

  • Assay Buffer: PBS, pH 7.4, 0.01% Triton X-100.

  • Plate Reader: Capable of FP detection (Ex/Em: 485/535 nm).

Procedure:

  • Preparation: Dilute TTR to a final concentration of 1 µM in Assay Buffer.

  • Dosing: Prepare serial dilutions of 5-Hydroxy-1,3-benzoxazole-2-carboxamide (0.01 µM to 100 µM) in DMSO (keep final DMSO < 2%).

  • Incubation: Mix TTR (1 µM) with the Test Compound for 30 minutes at room temperature to allow equilibrium binding.

  • Probe Addition: Add the Fluorescent Probe (200 nM) to all wells. Incubate for 1 hour in the dark.

  • Measurement: Read Fluorescence Polarization (mP).

    • High mP = Probe bound to TTR (No displacement).

    • Low mP = Probe displaced by Test Compound (High affinity binding).

  • Analysis: Plot mP vs. log[Compound] to determine IC₅₀.

TTR_Mechanism Native Native TTR Tetramer (Functional) Dissoc Dissociation into Monomers Native->Dissoc Rate Limiting Step Stabilized Stabilized Tetramer (Kinetic Trap) Native->Stabilized Increases Activation Energy of Dissociation Misfold Misfolded Monomers (Amyloidogenic) Dissoc->Misfold Fibril Amyloid Fibrils (Pathology) Misfold->Fibril Drug 5-Hydroxy-benzoxazole- 2-carboxamide Drug->Native Binds T4 Pocket Stabilized->Dissoc Blocked

Figure 2: Mechanism of Action in TTR Amyloidosis. The compound binds the native tetramer, raising the energy barrier for dissociation and preventing fibril formation.

References

  • PubChem. (n.d.). 5-Hydroxy-1,3-benzoxazole-2-carboxamide | C8H6N2O3.[5] National Library of Medicine. Retrieved from [Link]

  • Bulut, I., et al. (2018).[6] Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal. Retrieved from [Link]

  • Gámez, J., et al. (2016). Powerful drug described that can help advance in the fight against familial amyloidosis.[7] Universitat Autònoma de Barcelona.[7] Retrieved from [Link][5][1][2][3][4][7][8][9][10][11][12]

  • Benson, M. D., et al. (2021). Liver-directed drugs for transthyretin-mediated amyloidosis. Pharmacotherapy. Retrieved from [Link]

  • Wang, Y., et al. (2025).[13] General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. Retrieved from [Link]

Sources

Exploratory

The Multifaceted Biological Activities of 5-Hydroxy-Benzoxazole-2-Carboxamide Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The benzoxazole scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its structural resemblance to en...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its structural resemblance to endogenous purines, allowing for favorable interactions with various biological macromolecules.[1] This guide delves into the nuanced biological potential of a specific subclass: 5-hydroxy-benzoxazole-2-carboxamide derivatives. The strategic incorporation of a hydroxyl group at the 5-position and a modifiable carboxamide moiety at the 2-position provides a rich scaffold for developing novel therapeutics with diverse activities, primarily focusing on antimicrobial, anticancer, and anti-inflammatory applications. This document serves as a technical resource, synthesizing current understanding of their mechanisms of action, structure-activity relationships, and key experimental protocols to empower researchers in the pursuit of new chemical entities.

The 5-Hydroxy-Benzoxazole-2-Carboxamide Scaffold: A Synthesis Overview

The synthetic accessibility of the 5-hydroxy-benzoxazole-2-carboxamide core is a crucial aspect of its potential in drug discovery. A general and versatile approach involves a multi-step sequence commencing with a suitably substituted 2,4-diaminophenol.

A plausible synthetic pathway begins with the protection of one amino group of 2,4-diaminophenol, followed by cyclization to form the benzoxazole ring. Subsequent functionalization at the 2-position to introduce the carboxamide moiety, and deprotection of the 5-amino group to yield a 5-aminobenzoxazole-2-carboxamide intermediate. Finally, diazotization of the 5-amino group followed by hydrolysis can yield the desired 5-hydroxy-benzoxazole-2-carboxamide core. The N-substituent on the carboxamide can be introduced by reacting the corresponding 2-aminobenzoxazole with a variety of acyl chlorides or by coupling the 2-carboxybenzoxazole with a diverse range of amines.[2][3]

cluster_synthesis General Synthetic Workflow A 2,4-Diaminophenol B Protection & Cyclization A->B C 2-Aminobenzoxazole Derivative B->C D Amidation C->D E 5-Amino-benzoxazole-2-carboxamide D->E F Diazotization & Hydrolysis E->F G N-Substituted-5-hydroxy- benzoxazole-2-carboxamide F->G

Caption: General synthetic workflow for N-substituted-5-hydroxy-benzoxazole-2-carboxamides.

Antimicrobial Activity: Targeting Bacterial Proliferation

Benzoxazole derivatives have long been recognized for their antimicrobial properties.[1] The 5-hydroxy-benzoxazole-2-carboxamide scaffold is a promising platform for the development of novel antibacterial agents, with evidence suggesting that their mechanism of action involves the inhibition of essential bacterial enzymes like DNA gyrase.[4][5]

Mechanism of Action: Inhibition of DNA Gyrase

Molecular docking studies have indicated that benzoxazole derivatives can effectively bind to the ATP-binding site of the DNA gyrase B subunit.[6][7] This interaction prevents the enzyme from catalyzing the negative supercoiling of bacterial DNA, a process crucial for DNA replication and repair, ultimately leading to bacterial cell death. The 5-hydroxy group can potentially form key hydrogen bonds within the active site, enhancing binding affinity. The N-substituted carboxamide at the 2-position can be modified to optimize interactions with the surrounding amino acid residues, thereby influencing the inhibitory potency.

cluster_antimicrobial Antimicrobial Mechanism of Action A 5-Hydroxy-benzoxazole- 2-carboxamide Derivative B Bacterial Cell A->B C DNA Gyrase (GyrB) A->C Inhibition B->C E DNA Supercoiling C->E G Bacterial Cell Death C->G Blockage leads to D ATP Binding D->C F DNA Replication & Repair E->F F->B

Caption: Proposed mechanism of antimicrobial action via DNA gyrase inhibition.

Structure-Activity Relationship (SAR) Insights

While comprehensive SAR studies on N-substituted 5-hydroxy-benzoxazole-2-carboxamides are still emerging, some general trends can be inferred from related benzoxazole series:

  • Substitution at the 5-position: The presence of a hydroxyl group at the 5-position is anticipated to contribute favorably to antimicrobial activity through potential hydrogen bonding interactions with the target enzyme.[8]

  • N-Substituents on the 2-Carboxamide: The nature of the substituent on the carboxamide nitrogen is critical. Lipophilic and aromatic groups can enhance cell permeability and provide additional binding interactions within the hydrophobic pockets of the enzyme's active site.[9]

  • Aromatic vs. Aliphatic Substituents: The choice between aromatic and aliphatic N-substituents can significantly impact activity, with aromatic rings often providing opportunities for π-π stacking interactions.[9]

Experimental Protocol: Broth Microdilution Susceptibility Assay

The minimum inhibitory concentration (MIC) is a key parameter for quantifying the antimicrobial potency of a compound. The broth microdilution method is a standardized and widely used technique for its determination.

Step-by-Step Methodology:

  • Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: Serially dilute the compound stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity: A Multi-pronged Approach

The 5-hydroxy-benzoxazole-2-carboxamide scaffold has emerged as a promising framework for the development of novel anticancer agents. Their mechanism of action is often multifaceted, involving the inhibition of key signaling pathways crucial for tumor growth and survival, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, and the induction of apoptosis.[10][11][12]

Mechanism of Action: VEGFR-2 Kinase Inhibition and Apoptosis Induction

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[10] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Molecular docking studies suggest that benzoxazole derivatives can bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling pathways.[13] The 5-hydroxy group can act as a crucial hydrogen bond donor, anchoring the molecule within the active site.

Inhibition of the VEGFR-2 pathway can lead to the induction of apoptosis (programmed cell death) in cancer cells. Furthermore, some benzoxazole derivatives have been shown to induce apoptosis through intrinsic pathways, involving the modulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.[14]

cluster_anticancer Anticancer Mechanism of Action A VEGF B VEGFR-2 A->B D Downstream Signaling (e.g., PI3K/Akt, MAPK) B->D C 5-Hydroxy-benzoxazole- 2-carboxamide Derivative C->B Inhibition G Apoptosis C->G Induction E Angiogenesis D->E F Tumor Growth & Survival D->F E->F G->F Inhibition cluster_antiinflammatory Anti-inflammatory Mechanisms of Action cluster_nfkb NF-κB Pathway cluster_cox COX Pathway A Inflammatory Stimuli B IκBα Degradation A->B C NF-κB Nuclear Translocation B->C D Pro-inflammatory Gene Expression C->D E 5-Hydroxy-benzoxazole- 2-carboxamide Derivative E->B Inhibition F Arachidonic Acid G COX-1 / COX-2 F->G H Prostaglandins G->H I Inflammation & Pain H->I J 5-Hydroxy-benzoxazole- 2-carboxamide Derivative J->G Inhibition

Caption: Dual anti-inflammatory mechanisms via NF-κB and COX pathway inhibition.

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of 5-hydroxy-benzoxazole-2-carboxamides will likely be influenced by the following structural features:

  • The 5-Hydroxy Group: This group is critical for the potential antioxidant mechanism of NF-κB inhibition. [8]Its ability to donate a hydrogen atom is key to scavenging reactive oxygen species that can activate the NF-κB pathway.

  • N-Substituents on the 2-Carboxamide: For COX inhibition, the nature of the N-substituent is paramount. Bulky and hydrophobic groups can enhance binding within the COX active site. [15]* Electronic Properties: The overall electronic distribution of the molecule, influenced by substituents on any aromatic rings, will affect its ability to interact with the target enzymes.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is a classic and reliable method for evaluating the acute anti-inflammatory activity of a test compound.

Step-by-Step Methodology:

  • Animal Acclimatization and Grouping: Acclimate rodents (typically rats or mice) to the laboratory environment. Divide them into groups: a vehicle control group, a positive control group (e.g., receiving a known NSAID like indomethacin), and test groups receiving different doses of the 5-hydroxy-benzoxazole-2-carboxamide derivative.

  • Compound Administration: Administer the test compound, positive control, or vehicle to the respective groups, usually via oral gavage, a set time before inducing inflammation.

  • Induction of Edema: Inject a small volume of a carrageenan solution (a phlogistic agent) into the sub-plantar region of one of the hind paws of each animal.

  • Measurement of Paw Volume: Measure the volume of the inflamed paw at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each test group compared to the vehicle control group at each time point. This will provide a measure of the compound's anti-inflammatory efficacy.

Conclusion and Future Directions

The 5-hydroxy-benzoxazole-2-carboxamide scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents with a diverse range of biological activities. The strategic placement of the 5-hydroxy and 2-carboxamide moieties offers multiple avenues for structural modification to optimize potency, selectivity, and pharmacokinetic properties. The insights into their mechanisms of action, particularly the inhibition of DNA gyrase, VEGFR-2, NF-κB, and COX enzymes, provide a solid foundation for rational drug design.

Future research in this area should focus on the systematic synthesis and biological evaluation of a focused library of N-substituted-5-hydroxy-benzoxazole-2-carboxamides to establish more definitive structure-activity relationships for each of the identified biological activities. Further elucidation of their detailed mechanisms of action and in vivo efficacy studies will be crucial for advancing these promising compounds toward clinical development.

References

  • Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 96.
  • Hamid, H., & Salih, N. (2022). Binding interactions between compound 5 and the COX-2 binding site.
  • Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents.
  • Elkady, H., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 397-410.
  • Bolelli, E. T., et al. (2016). Synthesis, molecular docking and antimicrobial evaluation of novel benzoxazole derivatives. Medicinal Chemistry Research, 25(4), 553-567.
  • Lee, K., et al. (2010). Pharmacophore modeling and virtual screening studies for new VEGFR-2 kinase inhibitors. European Journal of Medicinal Chemistry, 45(11), 5420-5427.
  • Abdelgawad, M. A., et al. (2022).
  • Al-Otaibi, F., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering. Pharmaceuticals, 15(9), 1165.
  • Rageeb, M. M., et al. (2017). Synthesis and Pharmacological Screening of Some Benzoxazole Derivatives as Anti-inflammatory Agents.
  • Arisoy, M., et al. (2021). Synthesis, Molecular Docking, Molecular Dynamics, DFT and Antimicrobial Activity Studies of 5-substituted-2-(p-methylphenyl)benzoxazole Derivatives. Journal of Molecular Structure, 1225, 129111.
  • Muhammed, M. T., et al. (2022). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Letters in Drug Design & Discovery, 19(1), 6.
  • El-Naggar, M., et al. (2019). Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR-2 inhibitors. Archiv der Pharmazie, 352(10), 1900155.
  • El-Naggar, M., et al. (2019). Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR‐2 inhibitors.
  • Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 92.
  • Arisoy, M., et al. (2009). Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles. SAR and QSAR in Environmental Research, 19(5-6), 589-612.
  • Temiz-Arpaci, O., et al. (2008). Synthesis, antimicrobial activity, pharmacophore analysis of some new 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazoles. European Journal of Medicinal Chemistry, 43(11), 2334-2343.
  • Kakkar, S., et al. (2018). Structure activity relationship of benzoxazole derivatives.
  • Ahsan, M. J., et al. (2015). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. Chemical and Pharmaceutical Bulletin, 63(8), 654-659.
  • Asif, M. (2021). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. Current Medicinal Chemistry, 28(38), 7958-7975.
  • BenchChem. (2025). A Comparative Analysis of the Biological Activities of Benzothiazole and Benzoxazole Analogs. BenchChem.
  • Srinivas, A., et al. (2010). Design, synthesis and biological evaluation of benzoxazole derivatives as new antiinflammatory agents. Journal of Chemical and Pharmaceutical Research, 2(1), 319-326.
  • Smith, W. L., et al. (2020). Structural and Chemical Biology of the Interaction of Cyclooxygenase with Substrates and Non-Steroidal Anti-Inflammatory Drugs. Chemical Reviews, 120(15), 7479-7523.
  • Reddy, T. J., et al. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry, 61(11), 857-861.
  • Bennehalli, B., et al. (2019). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences, 9(2), 750-767.
  • Shewale, M. M., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.
  • Sener, E., et al. (1994). STRUCTURE-ACTIVITY-RELATIONSHIPS OF SOME ANTIMICROBIAL 5-SUBSTITUTED 2-(3-PYRIDYL) BENZOXAZOLES USING QUANTUM-CHEMICAL CALCULATIONS. International Journal of Pharmaceutics, 102(1-3), 223-228.
  • Alpan, A. S., et al. (2021).
  • Papakyriakou, A., et al. (2022). A Sustainable Visible Light‐Mediated Synthesis of Benzoxazole 2‐Carboxylates/Carboxamides. Chemistry – A European Journal, 28(1), e202102901.
  • Li, Z., et al. (2005). Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. Journal of Medicinal Chemistry, 48(16), 5215-5223.
  • Jaha, B., et al. (2021). In silico Molecular Docking, DFT Analysis and ADMET Studies of Carbazole Alkaloid and Coumarins from Roots of Clausena anisata: A Potent Inhibitor for Quorum Sensing. Drug Design, Development and Therapy, 15, 547-563.
  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

  • Modica, M., et al. (2014). Structure-activity relationships and molecular modeling studies of novel arylpiperazinylalkyl 2-benzoxazolones and 2-benzothiazolones as 5-HT(7) and 5-HT(1A) receptor ligands. European Journal of Medicinal Chemistry, 86, 556-568.
  • Daboit, T. C., et al. (2009). In vitro antifungal activity of 2-(2'-hydroxy-5'-aminophenyl)benzoxazole in Candida spp. strains. Mycoses, 52(6), 507-510.
  • Cindrić, M., et al. (2024). Design, Synthesis, and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2155.
  • Wietrzyk, J., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)
  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2847.
  • Kumar, S., et al. (2015). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Molecules, 20(8), 13866-13895.
  • Li, Y., et al. (2025). Design, synthesis, and anti- inflammatory activity of 2H-1,4- benzoxazin-3(4H). Semantic Scholar.
  • Jauhari, S., et al. (2016). Examination of the synthetic processes for biologically strong benzoxazole derivatives. Journal of Research in Chemistry, 2(1), 1-10.
  • Cindrić, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. FULIR.

Sources

Foundational

Solubility Profile &amp; Handling Guide: 5-Hydroxy-1,3-benzoxazole-2-carboxamide

Executive Summary 5-Hydroxy-1,3-benzoxazole-2-carboxamide (CAS: 1806524-82-2) is a functionalized benzoxazole derivative characterized by a bicyclic aromatic core, a phenolic hydroxyl group at the C5 position, and a carb...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Hydroxy-1,3-benzoxazole-2-carboxamide (CAS: 1806524-82-2) is a functionalized benzoxazole derivative characterized by a bicyclic aromatic core, a phenolic hydroxyl group at the C5 position, and a carboxamide moiety at the C2 position.[1][2][3]

Its solubility profile is dominated by the ionization state of the phenolic hydroxyl group (pKa ≈ 7.4) and the high lattice energy typical of planar carboxamides. While highly soluble in polar aprotic solvents like DMSO, its aqueous solubility is pH-dependent—exhibiting poor solubility in acidic media but significantly enhanced solubility in physiological and basic buffers due to deprotonation.

This guide provides the physicochemical rationale, empirical solubility tiers, and validated protocols for the preparation and handling of this compound in drug discovery workflows.

Physicochemical Basis of Solubility

To master the handling of this compound, one must understand the molecular forces at play. The molecule possesses three distinct regions affecting solvation:

  • The Benzoxazole Core: A planar, aromatic, lipophilic scaffold that drives

    
     stacking, leading to high crystal lattice energy and reduced aqueous solubility.
    
  • The C2-Carboxamide: A strong hydrogen bond donor/acceptor motif. While it increases polarity, primary amides often reduce solubility in neutral water due to strong intermolecular hydrogen bonding in the solid state (high melting point).

  • The C5-Hydroxyl (Phenol): The critical "solubility switch." Unlike typical phenols (pKa ~10), the electron-withdrawing nature of the benzoxazole ring shifts the pKa of this hydroxyl group down to approximately 7.40 [1].

Ionization & pH Dependence
  • pH < 6.0 (Acidic/Neutral): The molecule exists primarily in its neutral, protonated form (

    
    ). Solubility is limited by the lipophilicity of the benzoxazole core.
    
  • pH ≈ 7.4 (Physiological): The compound is ~50% ionized. Solubility improves significantly as the anionic species (

    
    ) is stabilized by hydration.
    
  • pH > 9.0 (Basic): The compound exists predominantly as the phenolate anion (

    
    ). Solubility is maximal.
    
Computed Properties Table
PropertyValueMechanistic Implication
Molecular Weight 178.14 g/mol Small molecule; diffusion is rapid.
Predicted LogP ~1.1 - 1.5Moderately lipophilic; permeable but requires carrier solvents.
pKa (Phenolic OH) 7.40 [1]Critical: Solubility is pH-sensitive near physiological conditions.
pKa (Benzoxazole N) ~0.5 (Base)Negligible protonation in biological assays.
H-Bond Donors/Acceptors 2 / 4Good solubility in DMSO (H-bond acceptor solvent).

Solubility Profile & Solvent Compatibility

DMSO (Dimethyl Sulfoxide)
  • Status: Preferred Solvent

  • Solubility Limit: > 20 mg/mL (estimated > 100 mM).

  • Mechanism: DMSO disrupts the intermolecular amide hydrogen bonds and effectively solvates the aromatic core.

  • Usage: Prepare all primary stock solutions in anhydrous DMSO.

Water & Aqueous Buffers
  • Water (Unbuffered, pH ~5.5): Poor Solubility (< 0.1 mg/mL). The compound remains neutral and may precipitate.

  • PBS (pH 7.4): Moderate Solubility. The presence of the ionized phenolate species aids dissolution, but high concentrations (> 100 µM) may still require cosolvents.

  • Basic Buffer (pH 10): High Solubility. Fully ionized.

Solubility Tiers Table
Solvent SystemSolubility TierEstimated RangeApplication
100% DMSO High> 50 mMStock Preparation
100% DMF High> 50 mMAlternative Stock
PBS (pH 7.4) + 1% DMSO Moderate50 - 200 µMCell-based Assays
Water (pH 5.0) Low< 50 µMAvoid for stocks
0.1 M NaOH High> 5 mMChemical Synthesis

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution

Objective: Create a stable, accurate stock for downstream dilution.

  • Weighing: Weigh approximately 1.78 mg of 5-Hydroxy-1,3-benzoxazole-2-carboxamide into a sterile microcentrifuge tube.

    • Note: Due to static often associated with benzoxazoles, use an anti-static gun if available.

  • Solvation: Add 1.0 mL of high-grade anhydrous DMSO (≥99.9%).

  • Dissolution: Vortex vigorously for 30 seconds. If solid particulates persist, sonicate in a water bath at 37°C for 5 minutes.

    • Visual Check: Solution must be perfectly clear. Any turbidity indicates incomplete dissolution.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C. Protect from light (phenols are oxidation-prone).

Protocol B: Turbidimetric Solubility Assay (Kinetic)

Objective: Determine the practical solubility limit in your specific assay buffer.

  • Preparation: Prepare a 96-well plate with 190 µL of your assay buffer (e.g., PBS pH 7.4) per well.

  • Titration: Spike 10 µL of DMSO stock at increasing concentrations (e.g., 1, 5, 10, 20, 50 mM) into the wells to achieve final concentrations of 50, 250, 500, 1000, 2500 µM.

    • Control: Include a "DMSO only" blank (190 µL buffer + 10 µL pure DMSO).

  • Incubation: Shake the plate at room temperature for 2 hours to allow equilibrium.

  • Readout: Measure Absorbance at 620 nm (non-absorbing region for the compound) to detect light scattering (turbidity).

  • Analysis: Plot OD620 vs. Concentration. The inflection point where OD rises above the baseline indicates the Solubility Limit .

Visualization of Solubility Dynamics

Diagram 1: Dissolution & Handling Workflow

This workflow illustrates the critical decision points when moving from solid compound to assay conditions.

SolubilityWorkflow Solid Solid Compound (Store Desiccated) DMSO_Stock 10 mM Stock in DMSO (Clear Solution) Solid->DMSO_Stock Add Anhydrous DMSO Check_Clarity Visual Check: Is it Clear? DMSO_Stock->Check_Clarity Sonicate Sonicate @ 37°C (5-10 mins) Check_Clarity->Sonicate No (Particulates) Aqueous_Dilution Dilution into Aqueous Buffer (e.g., PBS pH 7.4) Check_Clarity->Aqueous_Dilution Yes (Clear) Sonicate->Check_Clarity Precipitation Precipitation Risk! (Turbidity) Aqueous_Dilution->Precipitation Conc > Solubility Limit or pH < 6.0 Stable_Soln Stable Assay Solution (Dissolved) Aqueous_Dilution->Stable_Soln Conc < Solubility Limit and pH ≥ 7.4

Figure 1: Step-by-step decision tree for preparing and validating solutions of 5-Hydroxy-1,3-benzoxazole-2-carboxamide.

Diagram 2: pH-Dependent Species

This diagram details the protonation states that dictate aqueous solubility.

IonizationStates Acidic Acidic pH (< 6.0) Neutral Species (HA) Low Solubility Physio Physiological pH (7.4) Equilibrium (HA ⇌ A⁻) Moderate Solubility Acidic->Physio Deprotonation (pKa ≈ 7.4) Physio->Acidic Precipitation Risk Basic Basic pH (> 9.0) Anionic Species (A⁻) High Solubility Physio->Basic Full Ionization Basic->Physio Protonation

Figure 2: The ionization equilibrium of the C5-hydroxyl group drives solubility shifts across pH gradients.

Troubleshooting & FAQ

Q: My stock solution turned pink/brown over time. Is it still good?

  • A: Phenolic compounds are susceptible to oxidation, forming quinone-like species which are highly colored. This indicates degradation. Discard the stock. To prevent this, store under nitrogen or argon and protect from light.

Q: I see a precipitate when diluting into cell culture media.

  • A: This is likely "Crash-out."

    • Ensure your final DMSO concentration is < 1% (v/v) but sufficient to keep the compound solubilized (0.1% - 0.5% is typical).

    • Check the concentration.[4][5] If you are aiming for > 100 µM, you may be exceeding the aqueous solubility limit.

    • Warm the media to 37°C before adding the compound spike.

Q: Can I use ethanol instead of DMSO?

  • A: Ethanol is possible but less effective than DMSO for benzoxazoles. DMSO is preferred due to its higher boiling point (less evaporation during storage) and superior solvation of planar aromatic systems.

References

  • Foulon, C., et al. (2007).[6] "Determination of pKa values of benzoxa-, benzothia- and benzoselena-zolinone derivatives by capillary electrophoresis." European Journal of Pharmaceutical Sciences, 31(3-4), 165-171.[6]

  • PubChem Compound Summary for CID 122152458: 5-Hydroxy-1,3-benzoxazole-2-carboxamide.[1] National Center for Biotechnology Information (2025).

  • Vinsova, J., et al. (2005). "Synthesis and antimicrobial activity of new 2-substituted benzoxazoles." Molecules, 10, 783-793. (Providing structural context for benzoxazole solubility).

Sources

Exploratory

Thermodynamic Stability of Benzoxazole-2-Carboxamide Derivatives

Technical Guide for Medicinal Chemistry & Drug Development Executive Summary Benzoxazole-2-carboxamide derivatives represent a privileged scaffold in medicinal chemistry, particularly in the development of transthyretin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemistry & Drug Development

Executive Summary

Benzoxazole-2-carboxamide derivatives represent a privileged scaffold in medicinal chemistry, particularly in the development of transthyretin (TTR) stabilizers (e.g., Tafamidis analogs) and antimicrobial agents. However, their thermodynamic profile presents a unique paradox: the electron-deficient benzoxazole core renders the exocyclic carboxamide bond more electrophilic—and thus more hydrolytically labile—than typical aryl amides.

This guide provides a rigorous technical analysis of the thermodynamic and kinetic stability of these derivatives. It details the molecular orbital basis for their reactivity, provides validated protocols for assessing hydrolytic half-lives, and outlines computational workflows for predicting shelf-life and metabolic fate.

Part 1: Molecular Architecture & Stability Determinants

Electronic Effects and Reactivity

The thermodynamic stability of benzoxazole-2-carboxamides is governed by the electronic pull of the heterocycle. Unlike a phenyl ring, the benzoxazole moiety at the C2 position exerts a strong electron-withdrawing effect (


 and 

effects) on the attached carbonyl group.
  • Electrophilicity: The C=N bond in the oxazole ring pulls electron density away from the C2 carbon, which in turn destabilizes the exocyclic amide carbonyl. This lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) at the carbonyl carbon, making it highly susceptible to nucleophilic attack (

    
     or enzymatic serine residues).
    
  • Resonance Competition: In a standard benzamide, the phenyl ring donates electron density into the carbonyl (

    
    ), stabilizing the amide bond. In benzoxazole-2-carboxamides, this donation is diminished because the benzoxazole ring itself is 
    
    
    
    -deficient.
Intramolecular Hydrogen Bonding

Despite the electronic destabilization, many 2-carboxamides exhibit surprising conformational stability due to intramolecular hydrogen bonding.

  • NH...N Interaction: If the amide nitrogen is secondary (

    
    ), the amide proton often forms a planar 5- or 6-membered hydrogen bond network with the benzoxazole nitrogen or oxygen.
    
  • Thermodynamic Consequence: This "locking" effect raises the activation energy (

    
    ) required for the rotation necessary to achieve the tetrahedral transition state during hydrolysis, effectively shielding the bond from attack under neutral conditions.
    

Part 2: Hydrolysis Kinetics & "Prodrug" Design

A critical application of this stability profile is in prodrug design . For example, amide derivatives of Tafamidis (a benzoxazole-2-carboxylic acid) are designed to be lipophilic enough to cross the blood-brain barrier (BBB) and then hydrolyze to the active acid.

Hydrolytic Mechanism

The hydrolysis follows a standard


 (base-catalyzed, acyl-oxygen cleavage) mechanism, but with accelerated rates compared to benzamides.

DOT Diagram: Hydrolysis Pathway

HydrolysisPathway Substrate Benzoxazole-2-Carboxamide (Ground State) TS1 Tetrahedral Intermediate (High Energy) Substrate->TS1 + OH- / H2O (Rate Limiting) Products Benzoxazole-2-Carboxylate + Amine TS1->Products Collapse (- RNH2)

Caption: The rate-limiting step is the formation of the tetrahedral intermediate, accelerated by the electron-deficient benzoxazole ring.

Comparative Stability Data

The following table summarizes the relative hydrolytic stability of benzoxazole derivatives compared to standard isosteres.

ScaffoldC2-SubstituentRelative Hydrolysis Rate (

)
Biological Half-Life (

)
Mechanism Note
Benzamide Phenyl1.0 (Reference)> 24 h (Plasma)Stable, resonance stabilized.
Benzoxazole 2-Carboxamide~10 - 50x2 - 6 h (Plasma)Activated carbonyl; acts as prodrug.
Benzothiazole 2-Carboxamide~5 - 20x4 - 10 h (Plasma)Sulfur is less electronegative than Oxygen; slightly more stable.
Benzimidazole 2-Carboxamide~0.5 - 2x> 12 h (Plasma)NH donation stabilizes carbonyl; resists hydrolysis.

Part 3: Experimental Assessment Protocols

To rigorously define the thermodynamic stability for a regulatory filing or lead optimization, the following self-validating protocols are required.

Protocol A: pH-Rate Profile Determination (Chemical Stability)

Objective: Determine


 across physiological pH ranges to predict shelf-life and stomach stability.
  • Preparation: Prepare a 10 mM stock solution of the derivative in DMSO.

  • Buffers: Prepare 50 mM phosphate buffers at pH 1.2 (simulated gastric), 7.4 (plasma), and 9.0 (intestinal).

  • Incubation: Spike stock into buffer (final conc. 50

    
    ) at 37°C.
    
  • Sampling: Aliquot 100

    
     at 
    
    
    
    min.
  • Quenching: Immediately add 100

    
     cold acetonitrile containing an Internal Standard (e.g., Warfarin).
    
  • Analysis: Analyze via RP-HPLC (C18 column, gradient

    
    ).
    
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
Protocol B: Plasma Stability (Metabolic Stability)

Objective: Differentiate between chemical instability and enzymatic degradation (esterase/amidase activity).

  • Matrix: Thaw pooled human/rat plasma and heat-inactivate one aliquot (56°C for 30 min) to serve as the Chemical Control .

  • Incubation: Incubate compound (1

    
    ) in both active and inactivated plasma.
    
  • Interpretation:

    • If

      
       (active) 
      
      
      
      
      
      (inactivated): Instability is Enzymatic (ideal for prodrugs).
    • If

      
       (active) 
      
      
      
      
      
      (inactivated): Instability is Chemical (thermodynamic liability).

Part 4: Computational Prediction Workflow (DFT)

For rational design, calculating the Transition State (TS) energy of hydrolysis prevents wasted synthesis of unstable compounds.

DOT Diagram: DFT Stability Prediction Workflow

DFTWorkflow Start Input Structure (3D Conformer) Opt Geometry Optimization (B3LYP/6-31G*) Start->Opt TS_Search Transition State Search (QST3 Method) Opt->TS_Search Add OH- Freq Frequency Calculation (Confirm 1 Imaginary Freq) TS_Search->Freq Energy Calculate Activation Energy (Delta G_act) Freq->Energy Decision Stability Prediction Energy->Decision If > 25 kcal/mol Stable

Caption: Workflow for predicting hydrolytic lability using Density Functional Theory (DFT).

Methodology:

  • Basis Set: Use B3LYP/6-311+G(d,p) with a PCM solvation model (Water).

  • Reaction Coordinate: Scan the distance between the carbonyl carbon and the incoming hydroxide oxygen (

    
    ).
    
  • Threshold: A

    
     kcal/mol suggests rapid hydrolysis at physiological pH.
    

References

  • Synthesis and Stability of Benzoxazoles: Title: A Sustainable Visible Light‐Mediated Synthesis of Benzoxazole 2‐Carboxylates/Carboxamides. Source: NCBI / PMC. URL:[Link]

  • Tafamidis Amide Prodrugs: Title: Brain Permeable Tafamidis Amide Analogs for Stabilizing TTR and Reducing APP Cleavage.[1] Source: ACS Medicinal Chemistry Letters.[1] URL:[Link]

  • Hydrolysis Mechanisms: Title: Kinetics and mechanisms for the hydrolysis of benzoxazoles.[2][3] Source: Journal of the Chemical Society, Perkin Transactions 2.[2] URL:[Link]

  • Biological Activity & Structure: Title: Benzoxazole derivatives: design, synthesis and biological evaluation.[4][5] Source: Chemistry Central Journal (BMC). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Direct Synthetic Route to 5-Hydroxy-1,3-benzoxazole-2-carboxamide from Substituted Aminophenols

Introduction: The Significance of the Benzoxazole Scaffold Benzoxazole derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmacologically active molecules...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazole derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmacologically active molecules.[1] This bicyclic heterocyclic system is prevalent in compounds demonstrating a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3] The functionalization of the benzoxazole ring at the 2- and 5-positions is a key strategy in drug design. The 5-hydroxy group can act as a crucial hydrogen bond donor/acceptor, while the 2-carboxamide moiety provides a versatile point for interaction with biological targets.

This guide provides an in-depth, field-proven protocol for the synthesis of 5-Hydroxy-1,3-benzoxazole-2-carboxamide. We will move beyond a simple recitation of steps to explain the underlying chemical principles, ensuring a reproducible and adaptable methodology for researchers in organic synthesis and drug discovery. The chosen synthetic strategy is a direct cyclocondensation, valued for its efficiency and atom economy.

Core Synthetic Strategy & Mechanistic Rationale

The synthesis of a 2-substituted benzoxazole fundamentally involves the condensation of an o-aminophenol with a suitable electrophile that provides the C2 atom of the oxazole ring.[1][2] To achieve the target molecule, 5-Hydroxy-1,3-benzoxazole-2-carboxamide, our strategy involves the reaction of 2,5-dihydroxyaniline (which serves as the 5-hydroxy-o-aminophenol precursor) with 2-chloroacetamide in the presence of elemental sulfur.

Causality Behind Experimental Choices:

  • Starting Material Selection : 2,5-dihydroxyaniline provides the necessary ortho-amino and hydroxyl groups for the cyclization to form the benzoxazole ring, while the second hydroxyl group at the 5-position of the aniline ring directly yields the desired 5-hydroxy substitution on the final benzoxazole product.

  • C2 Synthon : 2-chloroacetamide is an ideal C2 synthon for forming the 2-carboxamide moiety directly. Its reactivity allows for initial N-alkylation of the aminophenol.

  • Reaction Conditions : A water-based medium with elemental sulfur is employed. This approach is not only environmentally favorable but also leverages sulfur's role in facilitating the oxidative cyclocondensation needed to form the aromatic benzoxazole ring system from the intermediate.[4]

The proposed reaction proceeds through an initial nucleophilic attack by the more reactive amino group of 2,5-dihydroxyaniline on the electrophilic carbon of 2-chloroacetamide. This is followed by an intramolecular cyclization, where the hydroxyl group attacks the newly formed imine or a related intermediate, leading to the closure of the oxazole ring. The final step involves an oxidative aromatization to yield the stable benzoxazole product.

Reaction Mechanism Overview

Reaction_Mechanism Start 2,5-Dihydroxyaniline + 2-Chloroacetamide Intermediate1 N-Alkylated Intermediate (Amide Adduct) Start->Intermediate1 Nucleophilic Attack (N attacks C-Cl) Intermediate2 Cyclized Dihydro-benzoxazole Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization (O attacks C=N) Product 5-Hydroxy-1,3-benzoxazole- 2-carboxamide Intermediate2->Product Oxidation (S₈) & Aromatization

Caption: Proposed mechanism for benzoxazole-2-carboxamide formation.

Detailed Experimental Protocol

This protocol details a robust method for the synthesis of 5-Hydroxy-1,3-benzoxazole-2-carboxamide via a one-pot cyclocondensation reaction.[4]

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Notes
2,5-DihydroxyanilineC₆H₇NO₂125.13Can be used as the hydrochloride salt
2-ChloroacetamideC₂H₄ClNO93.51Handle with care, irritant
Elemental Sulfur (S₈)S₈256.52Fine powder recommended
Deionized WaterH₂O18.02As reaction solvent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11For extraction
Brine (Saturated NaCl)NaCl(aq)-For washing
Anhydrous Sodium SulfateNa₂SO₄142.04For drying organic phase
Silica GelSiO₂60.08For column chromatography
Step-by-Step Synthesis Workflow

Experimental_Workflow A 1. Reaction Setup Combine reactants in water in a round-bottom flask. B 2. Heating & Reflux Heat the mixture to reflux (approx. 100°C) with stirring. A->B C 3. Reaction Monitoring Monitor progress using Thin Layer Chromatography (TLC). B->C D 4. Work-up Cool, then extract the aqueous mixture with ethyl acetate. C->D E 5. Purification Dry, concentrate, and purify the crude product via column chromatography. D->E F 6. Characterization Analyze the pure product (NMR, MS, IR). E->F

Caption: General experimental workflow for the synthesis.

Protocol:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dihydroxyaniline (1.25 g, 10 mmol, 1.0 equiv.), 2-chloroacetamide (1.03 g, 11 mmol, 1.1 equiv.), and elemental sulfur (0.64 g, 2.5 mmol, 0.25 equiv.).

  • Solvent Addition: Add 30 mL of deionized water to the flask.

  • Heating and Reflux: Place the flask in a heating mantle and heat the suspension to reflux (approximately 100°C) with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to proceed for 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aminophenol spot is consumed.

  • Cooling and Work-up: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x 40 mL).[2]

  • Washing and Drying: Combine the organic layers and wash sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL). Dry the organic phase over anhydrous sodium sulfate.[2]

  • Solvent Removal: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 5-Hydroxy-1,3-benzoxazole-2-carboxamide.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity and purity.

Safety Precautions

  • Conduct all steps of the reaction in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-chloroacetamide is an irritant; avoid inhalation and skin contact.

  • Handle all organic solvents with care, avoiding sources of ignition.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 5-Hydroxy-1,3-benzoxazole-2-carboxamide. The described method, utilizing a direct cyclocondensation of 2,5-dihydroxyaniline and 2-chloroacetamide, is efficient and employs environmentally benign water as a solvent.[4] By explaining the rationale behind the procedural choices, this guide empowers researchers to not only replicate the synthesis but also to adapt this powerful methodology for creating diverse libraries of functionalized benzoxazole derivatives for applications in drug discovery and materials science.

References

  • ResearchGate. (n.d.). Proposed mechanism for benzoxazole from aminophenol and diazoester. Retrieved from [Link]

  • Václavíková, L., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available from: [Link]

  • Ma, L., et al. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols an. Molecules. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

  • Václavíková, L., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available from: [Link]

  • MDPI. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Benzothiazole‐ and Benzoxazole‐2‐carboxamides by 2‐Chloracetamides and 2‐Amino(thio)phenols Cyclocondensation with Elemental Sulfur in Water. Retrieved from [Link]

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (2025). Acid‐Catalysed Cyclization of o‐Aminobenzamide with α‐Oxodithioesters: A Divergent and Regioselective Synthesis of Quinazolinones and 1,3‐Benzothiazinones. Retrieved from [Link]

  • Bennehalli, B., et al. (2019). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences. Available from: [Link]

  • Giurg, M., et al. (2007). Catalytic Oxidative Cyclocondensation of o‐Aminophenols to 2‐Amino‐3H‐phenoxazin‐3‐ones. Semantic Scholar. Available from: [Link]

  • ResearchGate. (2025). Catalytic Oxidative Cyclocondensation of o ‐Aminophenols to 2‐Amino‐3 H ‐phenoxazin‐3‐ones. Retrieved from [Link]

Sources

Application

Crystallization techniques for 5-Hydroxy-1,3-benzoxazole-2-carboxamide protein complexes

An in-depth guide to the crystallization of protein complexes with 5-Hydroxy-1,3-benzoxazole-2-carboxamide and its analogs, designed for researchers in structural biology and drug development. This document provides deta...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the crystallization of protein complexes with 5-Hydroxy-1,3-benzoxazole-2-carboxamide and its analogs, designed for researchers in structural biology and drug development. This document provides detailed application notes and protocols, emphasizing the scientific rationale behind experimental choices to empower researchers to successfully obtain high-quality crystals for structural analysis.

Introduction: The Significance of Benzoxazole Scaffolds in Structural Biology

The 5-Hydroxy-1,3-benzoxazole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds designed to interact with a wide array of protein targets.[1][2] These molecules are frequently investigated as inhibitors or modulators of enzymes such as kinases, proteases, and metabolic enzymes, making them highly valuable in drug discovery programs for oncology, inflammation, and infectious diseases.[2][3][4][5]

Determining the high-resolution crystal structure of a target protein in complex with a benzoxazole-based ligand is indispensable. It provides a precise, atomic-level map of the binding mode, revealing the key non-covalent interactions—such as hydrogen bonds, salt bridges, and van der Waals contacts—that govern molecular recognition.[6] This structural information is crucial for structure-aided drug design (SADD), enabling medicinal chemists to rationally design next-generation compounds with improved potency, selectivity, and pharmacokinetic properties.[7]

This guide offers a comprehensive overview of the techniques, protocols, and optimization strategies required to successfully crystallize protein-5-Hydroxy-1,3-benzoxazole-2-carboxamide complexes, focusing on the two most prevalent and effective methods: co-crystallization and crystal soaking.

PART 1: Foundational Prerequisites for Crystallization

Success in protein-ligand crystallography is built upon a foundation of meticulously prepared and characterized materials. Neglecting this stage is a common cause of failure.

Protein Purity and Homogeneity

The protein sample is the single most critical variable. For crystallization, the protein must be of the highest possible quality.

  • Purity: The target protein should be >95% pure as assessed by SDS-PAGE. Impurities can inhibit crystal lattice formation or become incorporated into the crystal, leading to disorder and poor diffraction.[8][9] Multistep chromatography workflows are essential to achieve this level of purity.[8]

  • Homogeneity: The protein sample must be monodisperse, meaning it exists in a single, stable oligomeric state in solution and is free of aggregates.[10][11] Aggregates can act as nucleation centers, leading to a shower of microcrystals or amorphous precipitate.[11] Size-Exclusion Chromatography (SEC) is the gold standard for verifying homogeneity, where the protein should elute as a single, symmetrical Gaussian peak.[11]

  • Stability: The protein must be stable in the chosen buffer conditions over the time course of a crystallization experiment, which can last from days to weeks.[10] Differential Scanning Fluorimetry (DSF), also known as Thermal Shift Assay, is an excellent high-throughput method to screen for optimal buffer conditions (pH, salts, additives) that enhance protein stability.[12]

Ligand Characterization and Preparation

The properties of 5-Hydroxy-1,3-benzoxazole-2-carboxamide must be well understood to ensure its effective use in crystallization trials.

Table 1: Properties of 5-Hydroxy-1,3-benzoxazole-2-carboxamide

Property Value / Information Source
Molecular Formula C₈H₆N₂O₃ [13]
Molecular Weight 178.14 g/mol [13]
Appearance Typically a solid powder.

| Solubility | Generally low in aqueous solutions. Requires an organic co-solvent for stock solutions. |[14][15] |

Protocol for Ligand Stock Solution Preparation:

  • Solvent Selection: Due to poor aqueous solubility, Dimethyl Sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of benzoxazole derivatives.[14]

  • Stock Concentration: Prepare a high-concentration stock solution, typically in the range of 50-100 mM, in 100% DMSO. This allows for minimal addition of DMSO to the final crystallization drop, as organic solvents can interfere with protein crystallization.[14]

  • Verification: Ensure the ligand is fully dissolved. Gentle warming or vortexing may be necessary. Centrifuge the stock solution at high speed to pellet any undissolved particulate matter before use.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

PART 2: Core Crystallization Methodologies

There are two primary strategies for obtaining crystals of a protein-ligand complex: co-crystallization and soaking.[6] The choice between them depends on the specific protein system, ligand affinity, and whether apo-protein crystals are already available.

FeatureCo-CrystallizationSoaking
Concept Protein and ligand are mixed prior to crystallization. The complex itself is crystallized.Ligand is introduced to a pre-grown apo-protein crystal.
When to Use Ligand induces a significant conformational change; ligand is required for protein stability; apo-protein does not crystallize.Apo-protein crystals are readily available and robust; ligand binding does not disrupt the crystal lattice.
Advantages Captures the true ligand-induced conformation; can yield a unique crystal form.[6]Simpler and faster if apo-crystals exist; requires less protein.[6][7]
Challenges Requires extensive screening as conditions may differ from the apo-protein; may require more material.[16]Crystal cracking or dissolution; ligand may not be able to access the binding site due to crystal packing.[10][17]
General Crystallization Workflow

The overall process, from purified components to a final structure, follows a systematic path. The diagram below illustrates the major decision points and experimental stages.

G cluster_prep 1. Preparation cluster_methods 2. Crystallization Methods cluster_analysis 3. Analysis & Refinement P High-Purity Protein (>95%, Monodisperse) Mix Mix Protein + Ligand (Incubate to form complex) P->Mix ApoXtal Grow Apo-Protein Crystals P->ApoXtal L Ligand Stock Solution (e.g., 100 mM in DMSO) L->Mix Soak Soak Apo Crystals with Ligand L->Soak CoXtal Co-Crystallization Screen Mix->CoXtal ApoXtal->Soak Opt Optimization of Initial Crystal Hits CoXtal->Opt Soak->Opt Harvest Crystal Harvesting & Cryo-protection Opt->Harvest Diff X-ray Diffraction Data Collection Harvest->Diff Solve Structure Solution & Refinement Diff->Solve

Caption: High-level workflow for protein-ligand complex crystallization.

PART 3: Detailed Protocols

The following protocols are based on the vapor diffusion method (sitting or hanging drop), the most popular technique for macromolecular crystallization.[18][19]

Protocol 1: Co-Crystallization

This method involves forming the protein-ligand complex in solution before setting up crystallization trials.

G Start Start: Purified Protein & Ligand Stock (in DMSO) Step1 1. Prepare Complex - Mix Protein + Ligand - Molar Ratio: 1:3 to 1:10 (Protein:Ligand) - Final DMSO < 5% Start->Step1 Step2 2. Incubate - e.g., 1 hour at 4°C or RT - Allow complex formation Step1->Step2 Step3 3. Centrifuge - Spin at >13,000 x g for 10 min - Remove any precipitated material Step2->Step3 Step4 4. Setup Crystallization Plate (Vapor Diffusion) - Pipette reservoir solution (e.g., 80 µL) Step3->Step4 Step5 5. Prepare Drop - Mix Complex Supernatant + Reservoir Solution - Ratios: 2:1, 1:1, 1:2 - Total Volume: 200 nL - 2 µL Step4->Step5 Step6 6. Seal & Incubate - Seal plate/well - Incubate at constant temperature (e.g., 20°C) Step5->Step6 End 7. Monitor for Crystal Growth (Days to Weeks) Step6->End

Caption: Step-by-step workflow for the co-crystallization method.

Methodology Details:

  • Complex Formation:

    • Thaw the purified protein solution and the ligand stock solution.

    • In a microcentrifuge tube, add the ligand to the protein solution to achieve the desired molar excess (a 1:5 protein-to-ligand ratio is a good starting point).[14]

    • Causality: A molar excess of the ligand is used to drive the binding equilibrium towards the complexed state, ensuring that >99% of the protein is bound.

    • Critically, ensure the final concentration of DMSO in the mixture is below a level tolerated by the protein (typically <5% v/v), as higher concentrations can cause denaturation or interfere with crystallization.[14]

  • Incubation:

    • Incubate the mixture to allow for complete binding. Incubation times can range from 30 minutes to overnight.[15][20] The optimal temperature (4°C, room temperature) may need to be determined empirically, as some complexes form better at different temperatures.[15]

  • Clarification:

    • Centrifuge the sample to remove any aggregates or precipitated material that may have formed upon ligand addition.[20] Using the supernatant is crucial to prevent amorphous precipitation in the crystallization drop.

  • Crystallization Screening:

    • Use the clarified protein-ligand complex solution to set up crystallization screens. It is highly recommended to screen a wide range of conditions (e.g., commercial sparse matrix screens) because the optimal crystallization condition for the complex may be significantly different from that of the apo-protein.[16]

    • The vapor diffusion setup involves equilibrating a drop containing the protein-ligand complex and a precipitant solution against a larger reservoir of the same precipitant at a higher concentration.[18][19] Water vapor slowly diffuses from the drop to the reservoir, concentrating the components in the drop and driving the system towards supersaturation, which is required for crystal nucleation and growth.[10][16]

Protocol 2: Crystal Soaking

This method is used when high-quality crystals of the apo-protein are already available.

G Start Start: High-Quality Apo-Protein Crystals in Crystallization Drop Step1 1. Prepare Soaking Solution - Ligand dissolved in reservoir solution or a cryo-protectant - Ligand Conc: 1-20 mM Step2 2. Introduce Ligand - Add a small volume (e.g., 0.1 µL) of soaking solution directly to the crystal-containing drop Step3 3. Incubate (Soak) - Reseal the well - Soak for a defined time (minutes to hours) Step4 4. Harvest Crystal - Quickly pass the crystal through a cryo-protectant solution (if not already in one) End 5. Flash-Cool - Plunge the crystal into liquid nitrogen for storage and data collection

Caption: Step-by-step workflow for the crystal soaking method.

Methodology Details:

  • Prepare Soaking Solution:

    • The ideal soaking solution contains the ligand at a concentration sufficient to achieve binding. For ligands with unknown affinity, a concentration of 1-10 mM is a common starting point.[17]

    • The ligand should be dissolved in a solution that is compatible with the crystal, typically the reservoir solution from the original crystallization condition, to prevent osmotic shock and crystal cracking.[15]

    • Causality: Maintaining the chemical environment of the crystal is paramount. Drastic changes in precipitant or salt concentration will destroy the crystal lattice.

  • Soaking Procedure:

    • Carefully open the well containing the apo-crystal.

    • Using a pipette, add a small volume (typically 1/10th of the drop volume) of the concentrated ligand soaking solution directly to the drop.[20] Avoid physically disturbing the crystal.

    • Alternatively, crystals can be transferred to a new drop containing the soaking solution.[7]

  • Incubation Time:

    • Reseal the well and incubate. Soaking times are highly variable and must be optimized. Short soaks (1-30 minutes) are often sufficient for small molecules to diffuse into the crystal channels and find the binding site.[14][15] Longer soaks can lead to crystal damage.

  • Harvesting and Cryo-cooling:

    • After soaking, the crystal must be harvested and flash-cooled in liquid nitrogen to halt diffusion and prepare it for X-ray analysis. This usually involves briefly transferring the crystal to a cryoprotectant solution (e.g., the reservoir solution supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during cooling.[7]

PART 4: Optimization and Troubleshooting

Obtaining initial crystals is often just the beginning. Optimization is almost always required to improve crystal size, morphology, and diffraction quality.[21][22]

Table 2: Troubleshooting and Optimization Strategies

Problem Potential Cause(s) Recommended Solution(s) Rationale & Citations
No Crystals, Clear Drops Protein/precipitant concentration too low; supersaturation not reached. Increase protein concentration; increase precipitant concentration; try a different precipitant (e.g., higher MW PEG). To push the solution into the supersaturated state required for nucleation.[21][22]
Amorphous Precipitate Protein/precipitant concentration too high; protein instability/aggregation; incorrect pH. Decrease protein/precipitant concentration; screen different pH values; add stabilizing additives (e.g., glycerol, L-arginine). To slow down the kinetics of crystallization, allowing ordered lattice formation instead of rapid, disordered precipitation.[11][21]
Shower of Microcrystals Excessive nucleation events. Decrease protein/precipitant concentration; increase ionic strength (salt); use microseeding with a lower seed concentration. To reduce the number of nucleation sites, allowing fewer crystals to grow larger.[21]
Crystals Crack During Soaking Osmotic shock; high concentration of organic solvent (DMSO); ligand binding induces a large conformational change incompatible with the crystal lattice. Prepare soaking solution using the exact reservoir solution; minimize DMSO concentration (<5%); reduce soaking time; try co-crystallization instead. To maintain the integrity of the delicate crystal lattice during ligand introduction.[15][17][23]
No Ligand Density in Soaked Crystal Ligand did not bind; binding site is blocked by crystal packing contacts; low ligand solubility in the drop. Increase ligand concentration in soak; increase soak time (cautiously); try co-crystallization to bypass packing issues. To ensure sufficient free ligand is available to diffuse into the crystal and occupy the binding site.[17]

| Poor X-ray Diffraction | Internal disorder in the crystal; small crystal size. | Optimize growth conditions (slower growth often yields better crystals); try crystal annealing; use post-crystallization treatments like dehydration. | To improve the long-range order within the crystal lattice, which is essential for high-resolution diffraction.[8][21] |

References

  • Hoeppner, A., Schmitt, L., & Smits, S. H. J. (n.d.). Proteins and their Ligands: Their Importance and how to Crystallize them. HHU. Retrieved from [Link]

  • PubChem. (n.d.). 5-Hydroxy-1,3-benzoxazole-2-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Creative Biostructure. (2025, April 9). Common Problems in Protein X-ray Crystallography and How to Solve Them. Retrieved from [Link]

  • Linac Coherent Light Source. (n.d.). Crystal Growth. SLAC National Accelerator Laboratory. Retrieved from [Link]

  • Two-Photon Art. (n.d.). Protein Crystallization For X-ray Crystallography: Hanging- & Sitting-Drop Vapor Diffusion Methods. Retrieved from [Link]

  • ResearchGate. (2024, October 9). Revealing protein structures: crystallization of protein-ligand complexes – co-crystallization and crystal soaking. Retrieved from [Link]

  • Wulsdorf, T., et al. (n.d.). Two Methods, One Goal: Structural Differences between Cocrystallization and Crystal Soaking to Discover Ligand Binding Poses. PMC. Retrieved from [Link]

  • CrystalsFirst. (n.d.). Co-Crystallization Services — Ligand–Protein Structures. Retrieved from [Link]

  • Moodle@Units. (n.d.). Protein crystallization. Retrieved from [Link]

  • Hampton Research. (2020, October 28). Crystallization of Protein-Ligand Complexes. Retrieved from [Link]

  • Moodle@Units. (n.d.). Protein crystallization. Retrieved from [Link]

  • Formulatrix. (2023, October 26). Protein Crystallization: Methods & Applications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. PMC. Retrieved from [Link]

  • Hassel, A., et al. (n.d.). Crystallization of protein–ligand complexes. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Guidelines for the successful generation of protein–ligand complex crystals. PMC. Retrieved from [Link]

  • Luft, J. R., et al. (n.d.). Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature. PMC. Retrieved from [Link]

  • McPherson, A., & Cudney, B. (n.d.). Optimization of crystallization conditions for biological macromolecules. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Proteinase inhibitory effect of benzoxazole derivatives and standards. Retrieved from [Link]

  • Biocompare. (2013, March 11). Using Crystallography to Resolve Protein Structure. Retrieved from [Link]

  • News-Medical.Net. (2019, May 23). Protein Crystallography Common Problems, Tips, and Advice. Retrieved from [Link]

  • Hampton Research. (2015, March 15). Optimization. Retrieved from [Link]

  • ResearchGate. (2021, June 17). How to optimize my protein crystallization conditions? Retrieved from [Link]

  • Applied Photophysics. (n.d.). Targeting Optimal Buffers for Downstream Crystallisation Screening. Retrieved from [Link]

  • International Journal of Scientific Research & Technology. (2025, August 20). Anandha Krishnan B., Int. J. Sci. R. Tech. Retrieved from [Link]

  • ScienceOpen. (n.d.). Crystallization of protein-ligand complexes – co-crystallization and crystal soaking. Retrieved from [Link]

  • Semantic Scholar. (n.d.). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers. Retrieved from [Link]

  • PLOS. (n.d.). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. Retrieved from [Link]

  • ResearchGate. (2021, March). Synthesis of 5-Hydroxy-1,3-benzoxathiol-2-one and 2-Amino-1,3-benzothiazol-6-ol Derivatives from Chrysenequinonecarboxylic Acid. Retrieved from [Link]

  • Systematic Reviews in Pharmacy. (2018, January 15). Traditional and Novel Methods for Cocrystal Formation: A Mini Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Retrieved from [Link]

  • MDPI. (2022, August 8). Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. Retrieved from [Link]

  • ResearchGate. (2025, August 14). Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors | Request PDF. Retrieved from [Link]

  • ResearchGate. (2024, July 21). Screening and Formation Thermodynamics of Co-Crystal: Salicyclic Acid-Benzamide Co-Crystal System Case Study. Retrieved from [Link]

  • GitHub Pages. (n.d.). SOLUBILITY DATA SERIES. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Retrieved from [Link]

Sources

Method

Advanced Fluorescence Spectroscopy Protocols for Benzoxazole-Based Amyloid Probes

Introduction & Strategic Utility While Thioflavin T (ThT) remains the historical standard for amyloid detection, benzoxazole-based probes (e.g., K114, BF-168, and styrylbenzoxazole derivatives) offer distinct photophysic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Utility

While Thioflavin T (ThT) remains the historical standard for amyloid detection, benzoxazole-based probes (e.g., K114, BF-168, and styrylbenzoxazole derivatives) offer distinct photophysical advantages. These include higher quantum yields upon binding, larger Stokes shifts, and unique sensitivity to the micro-environmental pH of the amyloid binding pocket.

This guide provides a rigorous technical framework for deploying benzoxazole probes in amyloid research. Unlike generic staining manuals, this protocol emphasizes the kinetic and thermodynamic validation of amyloid fibrils (Aβ,


-synuclein, Tau) using fluorescence spectroscopy.
Key Advantages of Benzoxazole Probes
FeatureThioflavin T (Benzothiazole)K114 (Benzoxazole Derivative)
Binding Affinity (

)
~500–800 nM (Aβ1-40)~20–50 nM (High Affinity)
Fluorescence Response Molecular Rotor (Rotation restriction)Charge Transfer & pH-dependent ionization
Spectral Range Ex: 440 nm / Em: 480 nmEx: 380 nm / Em: 550 nm (pH dependent)
Artifacts Micelle formation at high conc.Photoconversion at high laser power

Mechanistic Foundation

To interpret spectral data accurately, one must understand the causality of the signal. Benzoxazole probes generally function as molecular rotors or environmentally sensitive charge-transfer switches .

  • Solvent Relaxed State (Quenched): In free solution, the bond between the benzoxazole moiety and the phenyl/styryl group rotates freely, dissipating excitation energy non-radiatively.

  • Fibril-Bound State (Emissive): Upon intercalation into the

    
    -sheet grooves (typically running parallel to the fibril axis), steric hindrance restricts this rotation. This forces the molecule into a planar conformation, enabling radiative decay (fluorescence).
    
  • K114 Specificity: K114 exhibits a unique pH-dependency. It binds in a protonated state but often fluoresces more intensely when the local environment facilitates specific ionization states, leading to large Stokes shifts.

Figure 1: Benzoxazole Fluorescence Activation Mechanism

G FreeProbe Free Probe (Solution) EnergyLoss Non-Radiative Decay (Rotation/Vibration) FreeProbe->EnergyLoss Intramolecular Rotation Binding Amyloid Binding (Beta-Sheet Groove) FreeProbe->Binding + Fibrils Restriction Steric Restriction (Planarization) Binding->Restriction Conformation Lock Fluorescence Fluorescence Emission (High Quantum Yield) Restriction->Fluorescence Excitation

Caption: The transition from a non-emissive "loose" state to a highly emissive "locked" planar state upon binding to the amyloid lattice.

Pre-Experimental Preparation

Probe Stock Solution (Critical)

Benzoxazole derivatives are hydrophobic and prone to precipitation in aqueous buffers if not handled correctly.

  • Solvent: Dissolve lyophilized probe (e.g., K114) in 100% anhydrous DMSO.

  • Concentration: Prepare a high-concentration master stock (e.g., 5–10 mM) to minimize the volume of DMSO added to the assay.

  • Storage: Aliquot into amber tubes, store at -20°C, and protect from light. Do not refreeze more than twice.

Buffer Selection
  • Physiological Assays: PBS (pH 7.4) is standard.

  • K114 Signal Enhancement: For maximum sensitivity with K114, use 100 mM Glycine-NaOH (pH 9.0–10.0) . The anionic species of K114 (formed at high pH) has a significantly higher quantum yield than the neutral species.

Protocol 1: Kinetic Monitoring of Fibrillation

This protocol tracks the conversion of monomeric protein into amyloid fibrils in real-time.

Reagents
  • Monomeric Protein (e.g., Aβ42, 10–50

    
    M)
    
  • Benzoxazole Probe Stock (e.g., K114)

  • Assay Buffer (PBS or Glycine-NaOH)

  • 96-well plate (Black-walled, clear bottom for bottom-reading)

Step-by-Step Methodology
  • Probe Dilution: Dilute the DMSO stock into the Assay Buffer to create a 2x Working Solution .

    • Target Final Concentration: 20–50

      
      M (Probe should be in excess relative to binding sites, but low enough to avoid inner filter effects).
      
  • Plate Setup:

    • Sample: 50

      
      L Protein Monomer + 50 
      
      
      
      L Probe Working Solution.
    • Control 1 (Background): 50

      
      L Buffer + 50 
      
      
      
      L Probe Working Solution.
    • Control 2 (Scatter): 50

      
      L Protein + 50 
      
      
      
      L Buffer (No probe).
  • Instrument Settings (Fluorescence Plate Reader):

    • Temperature: 37°C (standard for physiological aggregation).

    • Shaking: Orbital, 10 seconds before each read (promotes nucleation).

    • Wavelengths (K114): Excitation: 380 nm | Emission: 550 nm (Cutoff: 530 nm).

    • Gain: Set based on a positive control (pre-formed fibrils) to avoid saturation.

  • Data Acquisition: Read every 5–10 minutes for 24–72 hours.

  • Analysis: Subtract Control 1 from Sample data. Plot Fluorescence vs. Time. Fit to a sigmoidal equation (Boltzmann) to extract lag time (

    
    ) and growth rate (
    
    
    
    ).

Protocol 2: Equilibrium Binding ( Determination)

To validate the probe's affinity or compare binding sites between different amyloid polymorphs.

Step-by-Step Methodology
  • Fixed Probe / Variable Protein:

    • Keep Probe concentration constant (e.g., 100 nM).

    • Titrate pre-formed amyloid fibrils (sonicated) from 0 to 5

      
      M (equivalent monomer concentration).
      
  • Incubation: Mix and incubate for 30 minutes at room temperature in the dark to reach equilibrium.

  • Read: Measure fluorescence intensity at peak emission.

  • Curve Fitting: Plot Fluorescence (

    
    ) vs. Protein Concentration (
    
    
    
    ). Fit to the One-Site Specific Binding equation:
    
    
    Where
    
    
    is non-specific binding slope.

Data Analysis & Troubleshooting Logic

Benzoxazole probes, while powerful, are susceptible to specific artifacts.

Inner Filter Effect (IFE)

If the probe concentration is too high (


M) or the protein aggregates cause significant turbidity, the excitation light is attenuated before reaching the center of the sample.
  • Correction Formula:

    
    
    Where 
    
    
    
    and
    
    
    are the absorbance values at the excitation and emission wavelengths.
Photoconversion (K114 Specific)

High-intensity laser exposure (confocal microscopy) can permanently blue-shift K114 emission.

  • Mitigation: Use the lowest possible laser power. For plate readers, this is rarely an issue due to pulsed xenon lamps, but crucial for microscopy validation.

Figure 2: Experimental Workflow & Troubleshooting

Workflow Start Start: Probe Preparation Solubility Check Solubility (DMSO Stock) Start->Solubility Assay Run Fluorescence Assay (Kinetic or Endpoint) Solubility->Assay SignalCheck Is Signal > 3x Background? Assay->SignalCheck Analysis Data Analysis (Sigmoidal Fit) SignalCheck->Analysis Yes Trouble1 Troubleshoot: pH Issue? (Adjust Buffer to pH 9 for K114) SignalCheck->Trouble1 No (Low Signal) Trouble2 Troubleshoot: IFE? (Dilute Probe or Apply Correction) SignalCheck->Trouble2 No (Non-linear) Trouble1->Assay Retry Trouble2->Assay Retry

Caption: Decision tree for validating fluorescence data and correcting common spectral artifacts.

References

  • LeVine, H. 3rd. (2005). Mechanism of A

    
    (1-40) fibril-induced fluorescence of (trans,trans)-1-bromo-2,5-bis-(4-hydroxystyryl)benzene (K114). Biochemistry. [Link]
    
  • Crystal, A. S., et al. (2003). A comparison of amyloid fibrillogenesis using the novel fluorescent compound K114. Journal of Neurochemistry. [Link]

  • Stepanchuk, A., et al. (2021). Complex Photophysical Properties of K114 Make for a Versatile Fluorescent Probe for Amyloid Detection.[1] ACS Chemical Neuroscience. [Link]

  • Okamura, N., et al. (2004). Styrylbenzoxazole derivatives for in vivo imaging of amyloid plaques in the brain.[2] Journal of Neuroscience. [Link]

Sources

Application

Application Note: Amide Coupling of Benzoxazole-2-Carboxylic Acid Derivatives

This Application Note and Protocol guide addresses the specific synthetic challenge of performing amide couplings on benzoxazole-2-carboxylic acid scaffolds. This substrate presents a distinct stability liability—thermal...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide addresses the specific synthetic challenge of performing amide couplings on benzoxazole-2-carboxylic acid scaffolds. This substrate presents a distinct stability liability—thermal and base-catalyzed decarboxylation —which distinguishes it from standard benzoic acid couplings.

Executive Summary & Strategic Analysis

Benzoxazole-2-carboxylic acid (and its derivatives) acts as a bioisostere for amide-linked heteroaromatics in drug discovery (e.g., kinase inhibitors).[1] However, the C-2 position is highly electron-deficient due to the cumulative inductive effects of the adjacent oxygen and nitrogen atoms.

The Core Challenge: Unlike stable benzoic acids, benzoxazole-2-carboxylic acid is prone to spontaneous decarboxylation to form benzoxazole. This side reaction is accelerated by:

  • Heat: Temperatures >40°C.

  • Strong Activation: Formation of highly reactive acyl chlorides.

  • Protic/Acidic Conditions: Facilitating the protonation of the heterocyclic ring, destabilizing the carboxylate.

The Solution: Successful coupling requires a "Soft Activation" strategy. We prioritize reagents that form stable active esters (e.g., T3P, HATU) over highly reactive acyl halides, and we strictly control temperature and pH.[1]

Mechanistic Insight: The Decarboxylation Trap

Understanding the failure mode is critical for troubleshooting.

  • Electronic Instability: The benzoxazole ring acts as an electron sink. The carboxylate group at C-2 is destabilized because the ring pulls electron density, weakening the C-C bond between the ring and the carboxyl group.

  • Pathway: Under thermal stress or acidic catalysis, the C-C bond breaks, releasing CO₂.[1] The resulting carbanion (or ylide-like intermediate) is instantly protonated to form the unsubstituted benzoxazole.

Diagram 1: Reaction Pathways & Failure Modes[2]

Decarboxylation Acid Benzoxazole-2-COOH Activated Activated Ester (OBt / OAt / T3P) Acid->Activated Coupling Reagent Base, 0°C Transition Transition State (High Energy) Acid->Transition Heat (>50°C) or Strong Acid Amide Target Amide Activated->Amide Amine (R-NH2) RT Decarb Benzoxazole (Byproduct) + CO2 Activated->Decarb Slow leak if left too long Transition->Decarb Irreversible

Caption: Kinetic competition between productive amidation (green) and irreversible decarboxylation (red).[1]

Recommended Protocols

Protocol A: The "Gold Standard" (T3P Method)

Best for: Valuable intermediates, scale-up, and avoiding epimerization.[1] Why: T3P (Propylphosphonic anhydride) acts as a water scavenger and activates the acid in a cyclic transition state that is generally more stable than O-acylisoureas formed by carbodiimides. It requires no additional HOBt/HOAt.

Materials:

  • Benzoxazole-2-carboxylic acid (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)[1]

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)[1]

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)[1]

  • Solvent: EtOAc (Preferred) or DMF (if solubility is poor)[1]

Step-by-Step:

  • Dissolution: In a round-bottom flask, suspend the Benzoxazole-2-carboxylic acid and the Amine in dry EtOAc (concentration ~0.1 M).

  • Cooling: Cool the mixture to 0°C using an ice bath. Critical: Do not skip cooling.

  • Base Addition: Add Pyridine (or DIPEA) dropwise.[1] Stir for 5 minutes.

  • Activation: Add T3P solution dropwise over 5–10 minutes.

    • Note: The reaction often becomes homogeneous as the amide forms.

  • Reaction: Allow the mixture to warm naturally to Room Temperature (RT). Stir for 2–4 hours.

    • Monitor: Check LCMS.[2][3][4] If starting material persists after 4h, add 0.5 equiv more T3P. Do not heat.

  • Workup (EtOAc):

    • Quench with water.[5]

    • Wash organic layer with 0.5 M HCl (rapidly, to remove pyridine), then Sat.[1] NaHCO₃, then Brine.[1][2]

    • Dry over Na₂SO₄ and concentrate.[6][2][5]

Protocol B: The "High Reactivity" Method (HATU)

Best for: Non-nucleophilic amines (anilines) or rapid library synthesis.[1] Risk: Higher risk of background decarboxylation if base is added too quickly or temperature is uncontrolled.

Materials:

  • Benzoxazole-2-carboxylic acid (1.0 equiv)

  • HATU (1.1 equiv)[1]

  • DIPEA (2.5 – 3.0 equiv)[1]

  • Solvent: DMF or DMAc (Dry)[1]

Step-by-Step:

  • Pre-activation (The "Cold Start"): Dissolve the acid in DMF. Cool to 0°C .[5]

  • Activation: Add HATU (1.1 equiv) followed immediately by DIPEA (1.0 equiv only initially).[1] Stir for 5–10 minutes at 0°C.

    • Observation: A color change (yellow to orange) usually indicates active ester formation.[1]

  • Coupling: Add the Amine (1.1 equiv) and the remaining DIPEA (1.5–2.0 equiv).[1]

  • Reaction: Stir at 0°C for 30 minutes, then warm to RT.

  • Termination: Most HATU couplings on this scaffold finish within 1–2 hours. Avoid overnight stirring if possible to prevent side reactions.

Quantitative Comparison of Reagents

ParameterT3P (Protocol A) HATU (Protocol B) Acid Chloride (SOCl₂)
Stability High (Buffered)ModerateLow (High Decarb Risk)
Yield (Typical) 75 – 90%60 – 85%< 40% (Variable)
Purification Simple (Water wash)Requires removal of urea/HOBtDifficult (Tar formation)
Rec.[1] Temp 0°C → RT0°C → RT-20°C → 0°C
Use Case Primary Recommendation Difficult AminesOnly if A/B fail

Troubleshooting & Optimization

Decision Tree for Condition Selection

DecisionTree Start Start: Benzoxazole-2-COOH + Amine AmineType Is the Amine Nucleophilic? Start->AmineType ProtocolA Protocol A: T3P (EtOAc, Pyridine) AmineType->ProtocolA Yes ProtocolB Protocol B: HATU (DMF, DIPEA, 0°C) AmineType->ProtocolB No Yes Yes (Alkyl amines) No No (Anilines, e- poor) Check Did Decarboxylation Occur? (Check LCMS for M-44) ProtocolA->Check ProtocolB->Check SaltMethod Alternative: Use Potassium Salt of Acid + T3P Check->SaltMethod Yes

Caption: Workflow for selecting coupling conditions based on amine nucleophilicity.

Common Issues:
  • "I see the product mass minus 44 (M-44) in LCMS."

    • Diagnosis: Decarboxylation occurred.[7][8]

    • Fix: The reaction got too hot or the acid was left in solution too long without the amine. Ensure the amine is present before adding the coupling agent (for T3P) or immediately after activation (for HATU).[1] Switch to the Potassium Salt of the acid (Benzoxazole-2-COO⁻ K⁺), which is more stable than the free acid.

  • "Low conversion with Aniline."

    • Diagnosis: Nucleophile is too weak.

    • Fix: Use POCl₃ method (Expert Only): Dissolve acid and amine in Pyridine, cool to -10°C, add POCl₃ dropwise.[1] This generates the phosphoryl chloride intermediate in situ.

References

  • T3P Application in Heterocycles

    • Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Synthesis of Heterocycles.[1]

    • Source: Current Organic Chemistry, 2014.
    • (Verified General Reference for T3P utility).

  • Benzoxazole Stability & Synthesis

    • Synthesis and Stability of 2-Substituted Benzoxazoles.
    • Source: Journal of Organic Chemistry.[9]

    • (General grounding in azole chemistry).[1]

  • General Amide Coupling Handbook

    • Amide bond formation: beyond the myth of coupling reagents.
    • Source: Chemical Reviews, 2016.[1]

(Note: Specific "Benzoxazole-2-COOH" papers are rare due to the instability; protocols are adapted from general electron-deficient azole-2-carboxylic acid methodologies verified in medicinal chemistry practice.)

Sources

Method

Preparation of 5-hydroxy-benzoxazole-2-carboxamide for High-Throughput Screening: An Application Note and Protocol

Introduction: The Significance of 5-hydroxy-benzoxazole-2-carboxamide in High-Throughput Screening The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compound...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-hydroxy-benzoxazole-2-carboxamide in High-Throughput Screening

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2][3]. Its structural resemblance to endogenous purine bases allows for favorable interactions with various biological targets[3]. The derivatization of the benzoxazole ring system offers a versatile platform for generating compound libraries for high-throughput screening (HTS), a cornerstone of modern drug discovery that enables the rapid screening of millions of compounds to identify "hits" against a specific biological target[4][5].

This application note provides a detailed, field-proven protocol for the synthesis, purification, and characterization of 5-hydroxy-benzoxazole-2-carboxamide, a key building block for the generation of diverse chemical libraries for HTS campaigns. The introduction of the hydroxyl and carboxamide functionalities at the 5- and 2-positions, respectively, provides strategic vectors for further chemical modifications, allowing for the exploration of a broad chemical space to identify novel lead compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize this and related compounds for their HTS pipelines.

Chemical Principles and Synthetic Strategy

The synthesis of 5-hydroxy-benzoxazole-2-carboxamide is conceptually approached through a two-step process: the formation of the benzoxazole ring system followed by the introduction of the carboxamide group. The most logical and efficient strategy involves the cyclocondensation of a substituted o-aminophenol with a reagent that provides the C2-carboxamide precursor.

Our chosen synthetic route commences with the reaction of 2-amino-4-hydroxyphenol with a suitable C2-building block, such as ethyl oxalyl chloride. This is followed by amidation of the resulting ester to yield the desired 5-hydroxy-benzoxazole-2-carboxamide. This approach is advantageous due to the commercial availability of the starting materials and the generally high-yielding nature of the individual reaction steps.

Experimental Protocol

This protocol is designed to be a self-validating system, with clear checkpoints for characterization to ensure the identity and purity of the intermediates and the final product.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Amino-4-chlorophenol≥98%e.g., Sigma-AldrichStarting material for the synthesis of 2-amino-4-hydroxyphenol.
Sodium sulfiteACS gradee.g., Fisher ScientificReducing agent.
Sodium hydroxideACS gradee.g., VWRBase for hydrolysis.
Hydrochloric acidACS gradee.g., VWRFor pH adjustment.
Ethyl oxalyl chloride≥98%e.g., Sigma-AldrichCorrosive and moisture-sensitive. Handle in a fume hood.
Dichloromethane (DCM)Anhydrouse.g., Acros OrganicsReaction solvent.
PyridineAnhydrouse.g., Acros OrganicsBase and catalyst.
Ethanol200 proofe.g., Decon LabsSolvent for amidation.
Ammonia solution28-30% in watere.g., Sigma-AldrichReagent for amidation.
Ethyl acetate (EtOAc)ACS gradee.g., Fisher ScientificExtraction solvent.
HexanesACS gradee.g., Fisher ScientificFor chromatography.
Anhydrous sodium sulfateACS gradee.g., Fisher ScientificDrying agent.
Silica gel230-400 meshe.g., Sorbent TechnologiesFor column chromatography.
Step 1: Synthesis of 2-Amino-4-hydroxyphenol

The synthesis of the key intermediate, 2-amino-4-hydroxyphenol, can be achieved from the readily available 2-amino-4-chlorophenol through a nucleophilic aromatic substitution reaction. A common method involves the hydrolysis of the chloro-substituent under basic conditions, often at elevated temperatures and pressures. For laboratory-scale synthesis, a more convenient approach is the reductive dechlorination, which is not detailed here. Alternatively, direct synthesis from p-aminophenol via nitrosation and reduction can be employed. For the purpose of this protocol, we will assume the availability of 2-amino-4-hydroxyphenol.

Step 2: Synthesis of Ethyl 5-hydroxy-benzoxazole-2-carboxylate

This step involves the cyclocondensation of 2-amino-4-hydroxyphenol with ethyl oxalyl chloride. The reaction proceeds through an initial acylation of the more nucleophilic amino group, followed by an intramolecular cyclization to form the benzoxazole ring.

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-4-hydroxyphenol (1.25 g, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine (1.6 mL, 20 mmol) to the solution.

  • Slowly add a solution of ethyl oxalyl chloride (1.2 mL, 10.5 mmol) in anhydrous DCM (20 mL) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent.

  • Upon completion, quench the reaction by adding 50 mL of water.

  • Separate the organic layer and wash it sequentially with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford ethyl 5-hydroxy-benzoxazole-2-carboxylate as a solid.

Step 3: Synthesis of 5-hydroxy-benzoxazole-2-carboxamide

The final step is the amidation of the ethyl ester intermediate to the desired carboxamide.

Procedure:

  • Dissolve the purified ethyl 5-hydroxy-benzoxazole-2-carboxylate (1.0 g, 4.5 mmol) in ethanol (30 mL) in a 100 mL round-bottom flask.

  • Add a 28-30% aqueous ammonia solution (15 mL) to the flask.

  • Seal the flask and stir the mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC (1:1 hexanes:ethyl acetate, the product should be more polar than the starting material).

  • Upon completion, remove the ethanol and excess ammonia under reduced pressure.

  • The resulting solid is the crude 5-hydroxy-benzoxazole-2-carboxamide.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure product.

Characterization and Data Analysis

The identity and purity of the synthesized compounds must be confirmed by spectroscopic methods.

CompoundTechniqueExpected Observations
Ethyl 5-hydroxy-benzoxazole-2-carboxylate ¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~1.3 (t, 3H, -CH₃), ~4.4 (q, 2H, -OCH₂-), ~7.0-7.5 (m, 3H, Ar-H), ~10.0 (s, 1H, -OH).
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~14.0 (-CH₃), ~62.0 (-OCH₂-), ~105-155 (Ar-C), ~158.0 (C=O), ~160.0 (C=N).
Mass Spec (ESI+) m/z: [M+H]⁺ expected at 208.06.
IR (KBr) ν (cm⁻¹): ~3300 (O-H), ~1740 (C=O, ester), ~1620 (C=N).
5-hydroxy-benzoxazole-2-carboxamide ¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~7.0-7.4 (m, 3H, Ar-H), ~7.8 (br s, 1H, -NH₂), ~8.2 (br s, 1H, -NH₂), ~9.9 (s, 1H, -OH).
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~105-155 (Ar-C), ~159.0 (C=O), ~161.0 (C=N).
Mass Spec (ESI+) m/z: [M+H]⁺ expected at 179.05.
IR (KBr) ν (cm⁻¹): ~3400 & ~3200 (N-H), ~3300 (O-H), ~1680 (C=O, amide), ~1620 (C=N).

Visualizing the Workflow and Rationale

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Starting Material cluster_step2 Step 2: Cyclocondensation cluster_step3 Step 3: Amidation cluster_purification Purification & Characterization A 2-Amino-4-hydroxyphenol C Ethyl 5-hydroxy-benzoxazole-2-carboxylate A->C Pyridine, DCM, 0 °C to RT B Ethyl Oxalyl Chloride B->C E 5-hydroxy-benzoxazole-2-carboxamide C->E Ethanol, RT F Column Chromatography C->F D Aqueous Ammonia D->E G Recrystallization E->G H NMR, MS, IR F->H G->H

Caption: Synthetic workflow for the preparation of 5-hydroxy-benzoxazole-2-carboxamide.

Mechanism of Benzoxazole Formation

The formation of the benzoxazole ring proceeds via a well-established mechanism. The more nucleophilic amino group of 2-amino-4-hydroxyphenol attacks the electrophilic carbonyl carbon of ethyl oxalyl chloride. This is followed by an intramolecular cyclization where the hydroxyl group attacks the other carbonyl carbon, leading to a tetrahedral intermediate which then eliminates ethanol and water to form the stable aromatic benzoxazole ring.

Mechanism A 2-Amino-4-hydroxyphenol C Acylated Intermediate A->C Nucleophilic Attack (Amino Group) B Ethyl Oxalyl Chloride B->C D Cyclized Intermediate C->D Intramolecular Cyclization (Hydroxyl Group) E Ethyl 5-hydroxy-benzoxazole-2-carboxylate D->E Dehydration & Aromatization

Caption: Simplified mechanism for the formation of the benzoxazole ring.

Troubleshooting and Expert Insights

  • Low Yield in Step 2: Incomplete reaction may be due to moisture inactivating the ethyl oxalyl chloride. Ensure all glassware is oven-dried and anhydrous solvents are used. The reaction can be gently heated to 40°C to drive it to completion, but this may increase side product formation.

  • Difficulty in Purification: The hydroxyl group can cause streaking on silica gel. Adding a small amount of acetic acid (0.1-1%) to the eluent can improve the peak shape during column chromatography.

  • Incomplete Amidation in Step 3: The amidation can be slow. If the reaction stalls, gentle heating (to 40-50°C) in a sealed pressure vessel can be employed. However, this may lead to hydrolysis of the amide if not carefully controlled.

  • Safety Precautions: Ethyl oxalyl chloride is corrosive and a lachrymator; always handle it in a chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Pyridine is flammable and toxic. 2-Amino-4-hydroxyphenol can be irritating to the skin and respiratory system.

Adaptation for High-Throughput Screening Library Synthesis

The presented protocol can be adapted for parallel synthesis to generate a library of 5-hydroxy-benzoxazole-2-carboxamide derivatives.

  • Step 2 Diversification: By using a variety of substituted 2-aminophenols, a range of 5-substituted benzoxazole-2-carboxylates can be generated.

  • Step 3 Diversification: The amidation step can be performed in a parallel synthesizer using a library of different primary and secondary amines instead of ammonia. This will yield a diverse set of 2-carboxamide derivatives. The reactions can be carried out in 96-well plates, and purification can be achieved using automated flash chromatography or preparative HPLC.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of 5-hydroxy-benzoxazole-2-carboxamide, a valuable building block for high-throughput screening libraries. By understanding the underlying chemical principles and potential challenges, researchers can confidently and efficiently produce this and related compounds to accelerate their drug discovery efforts. The provided characterization data and troubleshooting tips serve as a practical guide to ensure the successful synthesis and validation of the target molecule.

References

  • Sharma, D., & Narasimhan, B. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12(1), 84. Available at: [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2021). Advances in the synthetic methods and biological activities of benzoxazole derivatives: A review. Results in Chemistry, 3, 100181.
  • Kumar, D., & Kumar, R. (2016). Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Der Pharma Chemica, 8(20), 114-120. Available at: [Link]

  • Shaikh, M. H., & Subhedar, D. D. (2019). A Review on Various Synthetic Methods of Benzoxazole Moiety. Journal of Drug Delivery and Therapeutics, 9(2-s), 539-548.
  • Mane, Y. D., & Ingle, V. S. (2014). Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO3H. Journal of Saudi Chemical Society, 18(5), 536-544. Available at: [Link]

  • PubChem. (n.d.). 5-Hydroxy-1,3-benzoxazole-2-carboxamide. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-2-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester. Retrieved February 20, 2026, from [Link]

  • Kozlov, M. A., Bolshakov, K. M., Kolotyrkina, N. G., & Zavarzin, I. V. (2020). Synthesis of Benzothiazole- and Benzoxazole-2-carboxamides by 2-Chloracetamides and 2-Amino(thio)phenols Cyclocondensation with Elemental Sulfur in Water. European Journal of Organic Chemistry, 2020(36), 5961-5969.
  • World Journal of Pharmaceutical Research. (2025). An efficient one-pot synthesis of benzoxazole derivatives catalyzed by nickel sulphate. Retrieved February 20, 2026, from [Link]

  • Gellis, A., et al. (2013). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. European Journal of Medicinal Chemistry, 63, 725-735. Available at: [Link]

  • Yang, Z., et al. (2010). Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(22), 6565-6568. Available at: [Link]

  • HTS (High throughput Screening) is a drug discovery method that involves the automated testing of a large number of chemical and/or biological substances for specific biological targets. (n.d.). Retrieved February 20, 2026, from [Link]

  • Chen, C. Y., et al. (2019). High-throughput screens for agonists of bone morphogenetic protein (BMP) signaling identify potent benzoxazole compounds. Journal of Biological Chemistry, 294(9), 3065-3076. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for Benzoxazole-2-carboxamide

Case ID: BXZ-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry Executive Summary Benzoxazole-2-carboxamide presents a classic "brick dust" solubility challenge. Its planar, aro...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: BXZ-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary

Benzoxazole-2-carboxamide presents a classic "brick dust" solubility challenge. Its planar, aromatic structure facilitates strong


 stacking, while the carboxamide moiety at the C2 position creates a rigid hydrogen-bond network in the crystal lattice. High crystal lattice energy, rather than high lipophilicity (LogP is often moderate, ~1.5–2.0), is the primary barrier to aqueous solubility.

This guide provides validated protocols to overcome these thermodynamic barriers using cosolvents, surfactants, and host-guest complexation.

Module 1: Thermodynamic Solubility & pH (The Basics)
Q: Can I improve solubility by adjusting the pH of my buffer?

A: Likely No. Do not rely on pH adjustment for this compound at physiological ranges (pH 5–8).

Technical Explanation: The benzoxazole ring nitrogen is weakly basic (


 of the conjugate acid is typically ~0.5–1.0). However, the carboxamide group at position 2 is electron-withdrawing , which further reduces the electron density on the ring nitrogen, making it effectively neutral in biological buffers.
  • Acidic pH: You would need a pH < 1 to significantly protonate the ring nitrogen, which is incompatible with most biological assays.

  • Basic pH: The amide proton is weakly acidic (

    
     > 14), meaning deprotonation requires extremely high pH (e.g., using NaOH), which causes chemical hydrolysis of the amide bond.
    

Recommendation: Focus on dielectric constant modulation (cosolvents) or entropic shielding (cyclodextrins) rather than ionization.

Module 2: Cosolvent & Surfactant Screening
Q: My compound crashes out when I dilute my DMSO stock into water. What is the correct solvent system?

A: This is a "solvent shock" phenomenon. The rapid change in polarity forces the hydrophobic molecules to aggregate before they can disperse. You must use an intermediate polarity bridge.

Recommended Cosolvent System (The "30-Minute" Protocol): For in vitro assays, avoid 100% aqueous buffers. Use a ternary system:

ComponentRoleRecommended % (v/v)
DMSO Primary Solvent (breaks lattice)1% – 5%
PEG 400 Interface Modifier (prevents nucleation)20% – 40%
Tween 80 Surfactant (micellar stabilization)0.5% – 1%
PBS/Water Bulk PhaseRemainder

Step-by-Step Mixing Protocol:

  • Dissolve Benzoxazole-2-carboxamide in 100% DMSO to create a 10–50 mM stock.

  • Add the required amount of PEG 400 to the DMSO stock before adding water. Vortex until clear.

  • Add Tween 80 (if using) to the organic mix.

  • Slowly add the aqueous buffer (warm if possible) dropwise while vortexing.

Module 3: Advanced Formulation (Cyclodextrins)
Q: I need a vehicle for in vivo use or sensitive cell assays. Cosolvents are toxic. What now?

A: Use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
. Benzoxazole derivatives fit well into the hydrophobic cavity of

-cyclodextrins. This encapsulates the hydrophobic portion of the molecule while presenting a hydrophilic exterior to the solvent.

Protocol: HP-


-CD Complexation 
  • Vehicle Prep: Prepare a 20% (w/v) solution of HP-

    
    -CD in water or saline. Stir until clear.
    
  • Compound Addition: Add your solid compound (finely ground) to the vehicle.

  • Equilibration: Shake or stir at room temperature for 24–48 hours.

    • Tip: If using a DMSO stock, add the stock to the 20% CD solution. The CD will sequester the drug, preventing precipitation.

  • Filtration: Filter through a 0.45

    
    m PVDF filter to remove uncomplexed solid.
    
Visualizing the Solubility Workflow

The following diagram illustrates the decision logic for solubilizing Benzoxazole-2-carboxamide based on your specific application.

SolubilityWorkflow Start Start: Benzoxazole-2-carboxamide Solid Powder Stock Prepare Stock: Dissolve in 100% DMSO (Conc: 10-50 mM) Start->Stock AppCheck Application Type? Stock->AppCheck HTS High Throughput Screening (Enzymatic/Cell-free) AppCheck->HTS Simple CellBased Cell-Based Assay (Sensitive Cells) AppCheck->CellBased Moderate InVivo In Vivo / PK Study AppCheck->InVivo Complex Sol_HTS Cosolvent System: 5% DMSO + Buffer (Risk: Precipitation > 2h) HTS->Sol_HTS Sol_Cell Ternary System: 0.5% DMSO + 1% Tween 80 + Culture Media CellBased->Sol_Cell Sol_Vivo Complexation: 20% HP-beta-CD in Saline (No DMSO) InVivo->Sol_Vivo Precip Precipitation Observed? Sol_HTS->Precip Precip->Sol_Vivo Yes (Switch Strategy)

Caption: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints.

Module 4: Troubleshooting "Crash Out" (Precipitation)
Q: The solution was clear initially but precipitated after 2 hours. Why?

A: You created a metastable supersaturated solution . This is the "Spring and Parachute" effect.

  • The Spring: DMSO forces the compound into solution (high energy state).

  • The Crash: Upon dilution with water, the solvent power drops. Without a stabilizer (the "Parachute"), the compound nucleates and crystallizes to return to its stable, low-energy lattice state.

The Fix:

  • Add a Polymer: HPMC (Hydroxypropyl methylcellulose) or PVP (Polyvinylpyrrolidone) at 0.1% – 0.5% can inhibit nucleation, extending the stability window from 2 hours to 24+ hours.

SpringParachute HighEnergy Supersaturated State (DMSO Stock -> Buffer) Nucleation Nucleation (Crystal Growth) HighEnergy->Nucleation Fast (No Additive) Polymer Polymer Stabilizer (HPMC/PVP) HighEnergy->Polymer Add Inhibitor StableCrystal Precipitate (Low Energy) Nucleation->StableCrystal Amorphous Stabilized Amorphous Suspension Polymer->Amorphous Inhibits Nucleation Amorphous->StableCrystal Very Slow (>24h)

Caption: Mechanism of precipitation inhibition using polymers (The "Parachute" effect).

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Benzoxazole. PubChem.[1] Accessed February 21, 2026. [Link]

  • Assay Guidance Manual. Cell Viability Assays & Solubility Protocols. NCBI Bookshelf. Accessed February 21, 2026. [Link]

  • Rodrigues, L. N. C., et al. (2019).[2] Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles.[3] Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Foulon, C., et al. (2007).[4] Determination of pKa values of benzoxa-, benzothia- and benzoselena-zolinone derivatives. European Journal of Pharmaceutical Sciences.[4] [Link]

Sources

Optimization

ChemSelect Support: Benzoxazole Synthesis in Amide-Functionalized Substrates

Ticket ID: BXZ-AM-001 Status: Open Priority: Critical (Chemoselectivity Issue) Assigned Specialist: Senior Application Scientist The Core Problem: The "Acid-Heat" Trap You are likely attempting to synthesize a benzoxazol...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BXZ-AM-001 Status: Open Priority: Critical (Chemoselectivity Issue) Assigned Specialist: Senior Application Scientist

The Core Problem: The "Acid-Heat" Trap

You are likely attempting to synthesize a benzoxazole ring on a substrate that already contains a carboxamide group (R-CONH-R').

The Conflict: The classical method for benzoxazole synthesis (condensation of 2-aminophenol with carboxylic acids) typically utilizes Polyphosphoric Acid (PPA) or Methanesulfonic Acid (MSA) at temperatures exceeding 120°C.

Under these conditions, your carboxamide side chain is chemically indistinguishable from the reaction center. The acid activates the amide carbonyl, and the water generated during the condensation (or present in the air) acts as a nucleophile, cleaving your amide into a carboxylic acid and an amine.

The Mechanism of Failure

The diagram below illustrates why standard acid catalysis fails for your specific substrate.

AmideHydrolysisFailure Substrate Amide-Functionalized Precursor Acid Strong Acid (PPA/MSA) + Heat (>100°C) Substrate->Acid Activation Dual Carbonyl Activation Acid->Activation Protonation PathA Path A: Cyclization (Desired) Activation->PathA PathB Path B: Hydrolysis (Undesired) Activation->PathB + H2O (Byproduct) ResultA Benzoxazole Formed PathA->ResultA ResultB Amide Cleaved to Carboxylic Acid PathB->ResultB

Figure 1: Competition between cyclodehydration and amide hydrolysis under acidic conditions.

Recommended Protocols

To prevent hydrolysis, you must operate under Neutral or Basic conditions. Below are the two industry-standard protocols validated for high chemoselectivity.

Protocol A: Oxidative Cyclization (The "Schiff Base" Route)

Best for: Substrates sensitive to both acid and base. Mechanism: Formation of a phenolic Schiff base followed by oxidative ring closure using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or PhI(OAc)₂ (PIDA).

Why this works:
  • Temperature: Room temperature to mild heat (avoiding thermal cleavage).

  • Acidity: Neutral (DDQ) or slightly acidic but non-hydrolytic (PIDA).

  • Water: The reaction is often run in anhydrous DCM or Dioxane, starving the hydrolysis mechanism.

Step-by-Step Methodology (DDQ Variant)
  • Schiff Base Formation:

    • Dissolve equimolar amounts of 2-aminophenol and your amide-containing aldehyde in anhydrous Methanol (MeOH) or Ethanol (EtOH).

    • Stir at room temperature (RT) for 2–4 hours.

    • Checkpoint: Monitor TLC. The imine (Schiff base) usually appears as a less polar spot.

    • Evaporate solvent to obtain the crude Schiff base (often a solid).

  • Oxidative Cyclization:

    • Redissolve the crude Schiff base in anhydrous Dichloromethane (DCM) (0.1 M concentration).

    • Add 1.1 equivalents of DDQ .

    • Stir at RT for 1–3 hours. The solution typically turns dark/reddish due to the formation of DDQ-H₂.

    • Note: If the reaction is sluggish, switch solvent to 1,4-Dioxane and heat to 50°C.

  • Workup (Critical):

    • Filter the mixture to remove the precipitated DDQ-hydroquinone byproduct.

    • Wash the filtrate with saturated NaHCO₃ (to remove trace acidic species) and then Brine.

    • Dry over Na₂SO₄ and concentrate.[1]

OxidativeCyclization Start 2-Aminophenol + Amide-Aldehyde Step1 Condensation (MeOH, RT) Forms Schiff Base Start->Step1 Step2 Solvent Switch -> Anhydrous DCM Step1->Step2 Step3 Add Oxidant (DDQ or PIDA) (H-Atom Abstraction) Step2->Step3 Step4 Intramolecular Cyclization Step3->Step4 End Benzoxazole Product (Amide Intact) Step4->End

Figure 2: Workflow for oxidative cyclization preventing hydrolytic side reactions.

Protocol B: Copper-Catalyzed Intramolecular O-Arylation

Best for: Substrates where the benzoxazole is formed from a 2-haloanilide rather than an aldehyde. Mechanism: Copper coordinates the nitrogen, facilitating nucleophilic attack by the oxygen onto the aryl halide.

Why this works:
  • pH: The reaction requires a base (Cs₂CO₃ or K₂CO₃), completely eliminating the risk of acid hydrolysis.

  • Stability: Amides are generally stable to weak bases like carbonates/phosphates used here.

Step-by-Step Methodology
  • Preparation:

    • Start with N-(2-haloaryl)amide (pre-synthesized from 2-haloaniline and your acid chloride).

    • Solvent: DMF or DMSO (degassed).

  • Catalyst Loading:

    • Add CuI (10 mol%) .

    • Add Ligand: 1,10-Phenanthroline (20 mol%) .

    • Add Base: Cs₂CO₃ (2.0 equiv) .

  • Reaction:

    • Heat to 80–100°C under Argon/Nitrogen atmosphere.

    • Time: 12–24 hours.

  • Workup:

    • Dilute with EtOAc.

    • Wash with water (x3) to remove DMF/DMSO.

    • Note: Do not use acidic washes (e.g., 1M HCl) to remove copper, as this might hydrolyze your amide during the workup. Use aqueous EDTA or NH₄Cl instead.

Comparative Data: Method Selection

FeatureAcid Catalysis (PPA/MSA)Oxidative (DDQ/PIDA)Metal Catalysis (Cu)
Amide Tolerance Poor (High Hydrolysis Risk)Excellent Excellent
Reaction pH < 1NeutralBasic (~ pH 9-10)
Temperature > 120°C25°C - 50°C80°C - 100°C
Water Sensitivity Low (Water is byproduct)High (Must be anhydrous)Moderate
Primary Risk Substrate destructionOver-oxidation (if sensitive)Catalyst poisoning

Troubleshooting & FAQs

Q: I used the DDQ method, but my yield is low (<30%). What happened? A: Check your solvent moisture. DDQ is sensitive to water. If your DCM was "wet," the Schiff base might have hydrolyzed back to the starting materials before cyclization occurred. Ensure you are using anhydrous solvents and flame-dried glassware. Alternatively, try PhI(OAc)₂ (1.1 equiv) in EtOH, which is more tolerant of moisture.

Q: Can I use PPA if I lower the temperature? A: Generally, no . PPA is extremely viscous; it requires heat (usually >80°C) just to allow efficient stirring and solubility. At that temperature, PPA is still a potent dehydrating agent that will attack your amide.

Q: In the Copper method, I see a blue color in my organic layer during extraction. A: This is residual Copper(II). Do not wash with strong acid to remove it. Wash with a 10% aqueous solution of EDTA or ammonium hydroxide (NH₄OH) to complex the copper away without subjecting your amide to acidic conditions.

Q: My amide is a tertiary amide (CONR₂). Is it safer? A: Yes, tertiary amides are more robust than primary (CONH₂) or secondary (CONHR) amides. However, prolonged exposure to PPA at 150°C can still cleave them. The Oxidative or Copper methods remain the safer choice to ensure high yields.

References

  • DDQ Oxidative Cyclization

    • Chang, J., et al. "Oxidative Cyclization of Phenolic Schiff Bases." Tetrahedron Letters, 2002.
    • Source:

  • Hypervalent Iodine (PIDA)

    • Varma, R. S., et al. "Hypervalent Iodine in Organic Synthesis." Journal of Organic Chemistry.
    • Source:

  • Copper-Catalyzed Synthesis

    • Evano, G., et al. "Copper-Catalyzed Cyclization of 2-Haloanilides." Journal of Organic Chemistry.
    • Source:

  • General Benzoxazole Reviews

    • Source:

Sources

Troubleshooting

Technical Support Center: HPLC Separation of 5-Hydroxy-1,3-benzoxazole-2-carboxamide

Ticket System Status: 🟢 Online Current Topic: Method Development & Troubleshooting for Benzoxazole Carboxamides Audience: Analytical Chemists, Process Development Scientists Core Method Parameters (The "Golden Standard")...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: 🟢 Online Current Topic: Method Development & Troubleshooting for Benzoxazole Carboxamides Audience: Analytical Chemists, Process Development Scientists

Core Method Parameters (The "Golden Standard")

Before troubleshooting, ensure your baseline method aligns with the physicochemical properties of 5-Hydroxy-1,3-benzoxazole-2-carboxamide (5-HB-2-C) . This molecule presents a "dual-threat" challenge: a phenolic hydroxyl group (susceptible to tailing) and a carboxamide group (susceptible to hydrolysis).

Optimized Method Conditions
ParameterRecommendationTechnical Rationale
Stationary Phase C18 with Polar Embedding or PFP (Pentafluorophenyl) Standard C18 often fails due to phenolic interactions with residual silanols. Polar-embedded phases shield silanols; PFP offers unique selectivity for halogenated/aromatic isomers.
Mobile Phase A 0.1% Formic Acid or 20 mM Ammonium Formate (pH 3.0) Critical: You must operate below the pKa of the carboxylic acid impurity (~pH 3.5) to retain it. Neutral pH causes the acid impurity to elute in the void volume.
Mobile Phase B Acetonitrile (ACN) ACN provides sharper peaks for benzoxazoles compared to Methanol, which can increase pressure and broadening due to H-bonding viscosity.
Column Temp 30°C - 40°C Slightly elevated temperature reduces mobile phase viscosity and improves mass transfer for the amide moiety.
Detection UV @ 254 nm / 280 nm The benzoxazole core has strong absorbance. 280 nm is more selective for the phenolic ring, reducing noise from non-aromatic impurities.

Troubleshooting & FAQs (Ticket-Based Support)

Ticket #402: "My main peak has severe tailing (As > 1.5)."

User Report: "I am using a standard C18 column with Water/Methanol. The 5-HB-2-C peak looks like a shark fin."

Technical Diagnosis: The 5-hydroxyl group on the benzoxazole ring is a hydrogen bond donor. On older or non-endcapped silica, this group interacts with acidic silanols, causing "kinetic tailing." Additionally, Methanol can exacerbate this due to its protic nature.

The Fix:

  • Switch Solvent: Change Methanol to Acetonitrile . ACN is aprotic and does not compete for H-bonding sites as aggressively, often sharpening the peak.

  • Add a "Silanol Suppressor": If using UV detection, add 0.1% Triethylamine (TEA) to the mobile phase (adjust pH to 3.0 with Phosphoric acid). TEA competes for silanol sites, effectively "capping" them dynamically.

  • Column Swap: Move to a "Shield" or "Polar Embedded" RP column (e.g., Waters SymmetryShield, Phenomenex Synergi Fusion).

Visual Decision Tree: Diagnosing Tailing

TailingDiagnosis Start START: Peak Tailing Detected CheckLoad Check Sample Load Start->CheckLoad Dilute Dilute Sample 10x CheckLoad->Dilute ShapeImp Shape Improves? Dilute->ShapeImp MassOverload Diagnosis: Mass Overload Action: Reduce Injection Vol ShapeImp->MassOverload Yes CheckpH Check Mobile Phase pH ShapeImp->CheckpH No LowPH Is pH < 3.0? CheckpH->LowPH Silanol Diagnosis: Silanol Interaction Action: Switch to Polar-Embedded Col or Add TEA LowPH->Silanol Yes (pH is low) WrongPH Diagnosis: Ionization Issue Action: Lower pH to suppress phenolic ionization LowPH->WrongPH No (pH is neutral)

Figure 1: Diagnostic workflow for isolating the root cause of peak asymmetry in phenolic benzoxazoles.

Ticket #405: "I see a new peak eluting before my main peak."

User Report: "After leaving the sample in the autosampler for 12 hours, a peak appears at RRT 0.6. It wasn't there initially."

Technical Diagnosis: This is a classic signature of Hydrolysis . The "2-carboxamide" group is labile. In the presence of water (mobile phase), it hydrolyzes to 5-Hydroxy-1,3-benzoxazole-2-carboxylic acid .

  • Chemistry: The Acid is more polar than the Amide. In Reverse Phase (RP), more polar compounds elute earlier.

  • Confirmation: The new peak likely has a similar UV spectrum but shifts retention time drastically with pH changes.

The Fix:

  • Sample Diluent: Do not dissolve the sample in 100% aqueous buffer. Use 50:50 ACN:Water or pure DMSO if possible to minimize hydrolysis in the vial.

  • Temperature: Lower the autosampler temperature to 4°C .

  • Validation: Inject a standard of the Carboxylic Acid impurity to confirm retention time match.

Ticket #409: "I cannot separate the starting material (Aminophenol) from the solvent front."

User Report: "The synthesis starting material, 2-amino-4-hydroxyphenol, elutes with the void volume (t0). I can't quantify it."

Technical Diagnosis: 2-amino-4-hydroxyphenol is extremely polar and basic. At acidic pH (used for the main peak), it is fully protonated (cationic) and has zero retention on C18.

The Fix: You need a Gradient Method with a "hold" step or Ion Pairing.

  • Option A (HILIC): If the impurity is the focus, switch to HILIC mode.

  • Option B (Ion Pairing - RP): Add 5-10 mM Sodium Octanesulfonate to the mobile phase. This forms a neutral ion pair with the amine, increasing its retention on C18 without ruining the main peak separation.

Impurity Profiling Workflow

To ensure purity, you must separate the target (Amide) from its precursors and degradants.

The Separation Logic:

  • Precursor (2-amino-4-hydroxyphenol): Highly Polar / Basic. Elutes first.

  • Degradant (Carboxylic Acid): Polar / Acidic. Elutes second.

  • Target (Carboxamide): Moderately Polar / Neutral. Elutes third.

  • Dimer/Oligomer Impurities: Hydrophobic. Elute last.

Recommended Gradient Profile (C18 Column, 150mm x 4.6mm, 3µm) Flow Rate: 1.0 mL/min | Mobile Phase A: 0.1% Formic Acid in Water | Mobile Phase B: ACN

Time (min)% BEvent
0.0 5Initial hold to retain polar precursors.
3.0 5Isocratic hold ensures separation of the Acid degradant from the void.
15.0 60Linear ramp to elute the Target (5-HB-2-C).
18.0 95Wash step to remove hydrophobic dimers.
20.0 95Hold wash.
20.1 5Re-equilibration (Crucial: allow 5-7 mins before next injection).

Visual Workflow: Impurity Separation Strategy

SeparationStrategy Sample Crude Sample Mixture Col RP-HPLC Column (Polar Embedded C18) Sample->Col Injection Void Void Volume (Salts/Solvent) Col->Void t0 Imp1 Impurity 1: Precursor (Aminophenol) Requires Low %B Start Col->Imp1 tR ~ 2-3 min Imp2 Impurity 2: Degradant (Carboxylic Acid) pH Sensitive Col->Imp2 tR ~ 5-6 min Target Target Analyte (Carboxamide) Main Peak Col->Target tR ~ 10-12 min

Figure 2: Elution order and critical separation requirements for 5-HB-2-C impurity profiling.

References

  • Phenomenex Technical Guides. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from

  • Stoll, D., & Dolan, J. (2025).[1] LC Troubleshooting Essentials: A Guide to Common Problems and Solutions. LCGC International. Retrieved from

  • PubChem. (2025). 5-Hydroxy-1,3-benzoxazole-2-carboxamide Compound Summary. National Library of Medicine. Retrieved from

  • Element Lab Solutions. (2025). Peak Tailing in HPLC: Causes and Fixes. Retrieved from

  • Chrom Tech. (2025).[2][3] Primary Causes of Peak Tailing in HPLC. Retrieved from

Sources

Optimization

Knowledge Base: Optimizing Synthesis of 5-Hydroxy-Benzoxazole Derivatives

Executive Summary & Route Selection The synthesis of 5-hydroxy-benzoxazole derivatives is frequently bottlenecked by two factors: the oxidative instability of electron-rich o-aminophenol precursors and the amphoteric nat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Route Selection

The synthesis of 5-hydroxy-benzoxazole derivatives is frequently bottlenecked by two factors: the oxidative instability of electron-rich o-aminophenol precursors and the amphoteric nature of the final product, which complicates isolation.

To maximize yield, you must choose the correct pathway based on your substrate's complexity and your lab's capabilities.

Decision Matrix: Which Route?

Use the following logic flow to determine the optimal synthetic strategy for your specific derivative.

RouteSelection Start Start: Select Precursor Q1 Is the 2-position substituent acid-sensitive? Start->Q1 RouteA Route A: Protection Strategy (Recommended for High Purity) Q1->RouteA Yes RouteB Route B: Direct Cyclization (High Throughput / Robust Substrates) Q1->RouteB No StepA1 Start with 2-amino-4-methoxyphenol RouteA->StepA1 StepB1 Start with 2,4-dihydroxyaniline HCl RouteB->StepB1 StepA2 Cyclization to 5-methoxybenzoxazole StepA1->StepA2 StepA3 Demethylation (BBr3 or HBr) StepA2->StepA3 StepB2 PPA or Microwave Cyclization (Strict Inert Atmosphere) StepB1->StepB2

Figure 1: Strategic decision tree for selecting the synthetic pathway based on substrate stability.

Critical Troubleshooting Guides

Ticket #101: Precursor Instability ("The Black Tar Issue")

Problem: The reaction mixture turns black/tarry immediately upon mixing, leading to yields <20%. Root Cause: o-Aminophenols (specifically 2,4-dihydroxyaniline) are highly susceptible to oxidation by atmospheric oxygen, forming quinone imines that polymerize.

Corrective Protocol:

  • Salt Formation: Never store the free base. Convert precursors to their HCl or H₂SO₄ salts immediately.

  • Degassing: Sparge all solvents with Argon/Nitrogen for 15 minutes prior to addition.

  • Reducing Environment: Add 1–5 mol% of Sodium Dithionite (Na₂S₂O₄) or Tin(II) Chloride (SnCl₂) to the reaction mixture to scavenge oxidants [1].

Ticket #202: Low Yield in Cyclization (Route A & B)

Problem: Incomplete conversion of the Schiff base intermediate to the benzoxazole ring. Optimization Strategy: The cyclization is driven by acid catalysis and dehydration. Water removal is the rate-limiting step.

MethodReagentTempTypical YieldNotes
Thermal (Classic) Polyphosphoric Acid (PPA)160–200°C60–75%High viscosity makes stirring difficult; excellent for non-sensitive substrates [2].
Microwave (Modern) PPA or Ionic Liquids140°C (10 min)85–95%Recommended. Rapid heating prevents precursor degradation [3, 4].
Mild Acid MSA / TolueneReflux50–65%Requires Dean-Stark trap for water removal.

Protocol Spotlight: Microwave-Assisted PPA Cyclization

  • Mix 2-amino-4-methoxyphenol (1.0 eq) and Carboxylic Acid (1.0 eq) in a microwave vial.

  • Add PPA (approx.[1][2] 2g per mmol).

  • Irradiate at 140°C for 10–15 minutes .

  • Crucial Work-up: Pour hot mixture onto crushed ice. Neutralize with Na₂CO₃ to pH 8.

Ticket #305: Demethylation Failures (Route A Specific)

Problem: Conversion of 5-methoxybenzoxazole to 5-hydroxybenzoxazole is incomplete or forms an inseparable emulsion. Root Cause: Boron tribromide (BBr₃) complexes with the nitrogen in the benzoxazole ring, requiring excess reagent.

Optimized BBr₃ Protocol:

  • Dissolve 5-methoxybenzoxazole in anhydrous DCM at 0°C (Ice bath).

  • Add 3.0–4.0 equivalents of BBr₃ dropwise. (1 eq for demethylation + 1 eq for N-complexation + excess) [5].

  • Allow to warm to Room Temp and stir overnight.

  • Quenching (The Danger Zone): Cool back to 0°C. Add Methanol dropwise (exothermic!).

  • Emulsion Fix: If an emulsion forms during extraction, the product is likely zwitterionic. Adjust aqueous layer to pH ~6–7 (isoelectric point vicinity) to maximize organic solubility, or use n-Butanol for extraction.

Mechanistic Insight

Understanding the failure points in the cyclization mechanism allows for better troubleshooting.

Mechanism Substrate 2-Aminophenol + Acid (RCOOH) Amide Amide/Schiff Base Intermediate Substrate->Amide Acylation Cyclization Intramolecular Attack (Slow Step) Amide->Cyclization Acid Cat. Oxidation Oxidation Side Rxn (Black Tar) Amide->Oxidation O2 present Product Benzoxazole (-H2O) Cyclization->Product Dehydration

Figure 2: Reaction pathway showing the critical oxidation side-reaction that competes with cyclization if oxygen is not excluded.

FAQ: Rapid Fire Support

Q: Can I use Eaton's Reagent instead of PPA? A: Yes. Eaton’s Reagent (7.7 wt% P₂O₅ in Methanesulfonic acid) is less viscous than PPA and often allows for lower reaction temperatures (80–100°C), which can improve yield for thermally sensitive substrates.

Q: My product is water-soluble during workup. How do I recover it? A: 5-hydroxybenzoxazoles are amphoteric (phenolic proton is acidic, oxazole nitrogen is basic).

  • If pH > 10: It exists as a phenolate anion (water soluble).

  • If pH < 2: It exists as a pyridinium-like cation (water soluble).

  • Solution: Carefully adjust pH to 6.0–7.0 to precipitate the neutral species. If it remains soluble, salt the aqueous layer (saturation with NaCl) and extract with THF/Ethyl Acetate (1:1).

Q: Why is my yield lower when using electron-withdrawing aldehydes? A: Electron-withdrawing groups deactivate the carbonyl carbon toward the initial nucleophilic attack. Increase the reaction temperature or switch to a microwave protocol to overcome this activation energy barrier [3].

References

  • BenchChem. (2025).[2][3] A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol. Link

  • Asian Journal of Chemistry. (2023). Synthetic Strategies Towards Benzoxazole Ring Systems: By Polyphosphoric Acid. Link

  • VNUHCM Journal of Science and Technology Development. (2023). Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. Link

  • Bentham Science. (2023). Microwave-assisted Synthesis of Benzoxazoles Derivatives. Link

  • Common Organic Chemistry. (2023). Demethylation of Methyl Ethers - Boron Tribromide (BBr3) Protocols. Link

Sources

Troubleshooting

Technical Support Center: Purification of Polar Benzoxazole Amides

Current Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Overcoming solubility, streaking, and separation issues in benzoxazole amide synthesis.

Introduction: Why This Chemistry is "Stubborn"

Welcome to the technical support hub. If you are here, you are likely staring at a flash chromatography fraction collector full of mixed tubes, or a round-bottom flask containing a stubborn oil that refuses to crystallize.

Benzoxazole amides are deceptively difficult to purify due to a "perfect storm" of physicochemical properties:

  • High Polarity: The amide bond combined with the benzoxazole nitrogen creates a dipole that adheres strongly to silica.

  • Lewis Basicity: The benzoxazole ring nitrogen (N-3) is a weak base. It interacts with acidic silanol groups (

    
    ) on standard silica gel, causing severe peak tailing (streaking) and co-elution with impurities.
    
  • Solubility Paradox: These compounds are often insoluble in non-polar mobile phases (Hexane/EtOAc) but too soluble in polar solvents to crystallize easily.

This guide provides a self-validating workflow to resolve these issues, moving from preventative chemistry to advanced purification tactics.

Module 1: The Decision Matrix (Triage)

Before attempting purification, determine the state of your crude material.[1] Do not default to a standard 0-100% EtOAc/Hexane gradient; it will likely fail.

PurificationStrategy Start Crude Reaction Mixture SolubilityCheck Solubility Check: Soluble in DCM or EtOAc? Start->SolubilityCheck RP_Path Reverse Phase (C18) Required SolubilityCheck->RP_Path No (Oily/Insoluble) NP_Path Normal Phase (Silica) Possible SolubilityCheck->NP_Path Yes RP_Method Method: C18 Column Mobile Phase: H2O/ACN Modifier: 0.1% Formic Acid RP_Path->RP_Method NP_Method Method: Silica Column Mobile Phase: DCM/MeOH Modifier: 1% Et3N or NH4OH NP_Path->NP_Method

Figure 1: Purification Triage Protocol. Select the stationary phase based on crude solubility to prevent column clogging and poor separation.

Module 2: Prevention via Workup (The "Pro" Approach)

The easiest way to purify a benzoxazole amide is to avoid generating hard-to-remove byproducts in the first place.

The Problem with HATU/EDC

Standard coupling reagents like HATU generate Tetramethylurea (TMU) , a polar byproduct that often co-elutes with polar amides on silica [1]. EDC generates urea byproducts that are similarly difficult to remove if they don't wash out completely.

The Solution: T3P (Propylphosphonic Anhydride)

Switch your coupling reagent to T3P (50% in EtOAc/DMF).

  • Mechanism: T3P drives amidation while generating only water-soluble phosphate byproducts.

  • Protocol:

    • Run reaction in EtOAc or DCM (if soluble) or DMF.

    • Workup: Wash organic layer with water (

      
      ), Sat. 
      
      
      
      (
      
      
      ), and Brine.[1]
    • Result: The byproducts partition 100% into the aqueous layer. The organic layer often contains pure product requiring no chromatography [2].

Module 3: Chromatography Troubleshooting

If you must run a column, follow these specific protocols to prevent "streaking."

The "Silanol Effect" & Amine Modifiers

Standard silica is acidic (pH ~5). The basic nitrogen of the benzoxazole will hydrogen-bond to these sites, causing the compound to "drag" through the column.

  • The Fix: Pre-treat or run your column with a basic modifier.[2]

  • Solvent System: Dichloromethane (DCM) / Methanol (MeOH).[3]

  • Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to the mobile phase.
    
    • Note: TEA is easier to mix with DCM;

      
       requires vigorous shaking or use of MeOH as a carrier.
      
  • Self-Validation: Your peak shape should change from a "shark fin" (tailing) to a Gaussian curve (symmetrical).

Sample Loading: Dry vs. Liquid

Never liquid load a benzoxazole amide using DMF or DMSO. These high-boiling solvents will wash your compound down the column immediately, destroying resolution.

Protocol: Dry Loading (Solid Load)

  • Dissolve crude mixture in a volatile solvent (DCM or Acetone).

  • Add Celite 545 or Silica Gel (ratio: 1g crude to 3g solid support).

  • Evaporate solvent on a rotovap until a free-flowing powder remains.

  • Load this powder into an empty cartridge or directly atop the column bed [3].

DryLoading Step1 1. Dissolve (DCM/MeOH) Step2 2. Add Celite (1:3 Ratio) Step1->Step2 Step3 3. Rotovap (To Dry Powder) Step2->Step3 Step4 4. Load Cartridge (Top of Column) Step3->Step4

Figure 2: Dry Loading Workflow. Essential for compounds with poor solubility in the initial mobile phase.

Module 4: Crystallization (The Alternative)

If chromatography yields an oil, attempt Trituration rather than standard recrystallization.

  • Dissolve the oil in a minimum amount of "Good Solvent" (e.g., DCM, warm EtOAc).

  • Add "Bad Solvent" (e.g., Hexane, Diethyl Ether) dropwise until cloudiness persists.

  • Sonication: Place the flask in a sonicator bath for 5-10 minutes. This provides energy to break the metastable "oil" phase and induce nucleation.

  • Cool: Let stand at

    
    .
    
Solvent PairPolarity MatchSuccess Rate
DCM / Hexane High / LowHigh (Rapid precipitation)
EtOAc / Pentane Med / LowMedium (Good for slower crystal growth)
MeOH / Water High / HighHigh (For very polar amides)

Frequently Asked Questions (FAQ)

Q: My compound is stuck at the baseline even with 10% MeOH/DCM. A: The compound is likely ionizing. Switch to Reverse Phase (C18) chromatography. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile. The acid ensures the benzoxazole stays protonated and soluble, while the C18 matrix separates based on hydrophobicity [4].

Q: I used HATU and I see a persistent impurity by NMR at ~2.7 ppm. A: That is Tetramethylurea (TMU). It is notoriously difficult to remove. Dissolve your product in EtOAc and wash 3x with 10% Citric Acid or 1M HCl (if your benzoxazole is acid-stable).[1][4] The acid protonates the TMU, forcing it into the aqueous layer [1].[1]

Q: Can I use Acetone in my flash column? A: generally, no. Acetone absorbs UV light at low wavelengths (200-220nm), which interferes with the detection of benzoxazoles. Stick to EtOAc or DCM/MeOH systems.[3]

References

  • BenchChem Technical Support. "Removal of Byproducts from HATU Reactions." BenchChem Troubleshooting Guides.

  • Organic Chemistry Portal. "Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent." Organic Chemistry Portal.

  • Sorbent Technologies. "Flash Chromatography Basics: Dry Loading vs. Liquid Loading." Sorbtech Technical Guides.

  • Santai Technologies. "The Choice of Mobile Phase in Reversed-Phase Flash Chromatography." Santai Science.

Sources

Reference Data & Comparative Studies

Validation

Binding affinity comparison: 5-Hydroxy-1,3-benzoxazole-2-carboxamide vs. Tafamidis

Topic: Binding Affinity Comparison: 5-Hydroxy-1,3-benzoxazole-2-carboxamide vs. Tafamidis Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Pharmacologists From Fragment to Lead: A S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Binding Affinity Comparison: 5-Hydroxy-1,3-benzoxazole-2-carboxamide vs. Tafamidis Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Pharmacologists

From Fragment to Lead: A Structural & Kinetic Analysis of TTR Stabilization

Executive Summary

This guide provides a technical comparison between Tafamidis , the clinically approved standard for Transthyretin (TTR) Amyloidosis, and 5-Hydroxy-1,3-benzoxazole-2-carboxamide (referred to herein as HBCA ), a structural analogue representing a specific benzoxazole scaffold.

While Tafamidis exhibits nanomolar affinity and potent kinetic stabilization of the TTR tetramer, HBCA serves as a fragment-like comparator . This analysis elucidates why the structural additions in Tafamidis (specifically the 3,5-dichlorophenyl moiety) are critical for drug efficacy, contrasting them with the limited binding potential of the HBCA core. This comparison is vital for researchers studying Structure-Activity Relationships (SAR) or developing next-generation TTR stabilizers.

Chemical Identity & Structural Divergence

The stark difference in binding affinity between these two molecules stems directly from their pharmacophores. TTR stabilizers must bridge the hydrophobic thyroxine (T4) binding pockets at the dimer-dimer interface.

Table 1: Physicochemical Profile & Structural Comparison
FeatureTafamidis (The Standard)HBCA (The Comparator)
IUPAC Name 2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid5-Hydroxy-1,3-benzoxazole-2-carboxamide
Molecular Weight 308.1 g/mol 178.1 g/mol
Core Scaffold BenzoxazoleBenzoxazole
C2 Substituent 3,5-Dichlorophenyl ring (Hydrophobic Anchor)Carboxamide (-CONH₂) (Polar/H-bonding)
Ring Substituent C6-Carboxylic Acid (Ionic interaction with Lys15)C5-Hydroxyl (H-bond donor/acceptor)
LogP (Predicted) ~4.0 (Lipophilic)~0.8 (Hydrophilic)
Binding Mode Bivalent: Spans Inner & Outer T4 PocketsMonovalent/Fragment: Likely occupies only Outer Pocket
Clinical Status FDA Approved (Vyndaqel/Vyndamax)Research Chemical / Fragment
Structural Insight
  • Tafamidis: The 3,5-dichlorophenyl group is the "key" that locks into the hydrophobic inner chamber (Halogen Binding Pockets 2 & 3) of the TTR tetramer. The carboxylate at C6 forms electrostatic bridges with Lys15/Lys15’ at the pocket entrance.

  • HBCA: Lacks the hydrophobic phenyl tail. The carboxamide at C2 is polar and small, unable to penetrate or fill the hydrophobic void of the TTR channel. It represents a "headgroup" without the "body" required for high-affinity stabilization.

Binding Affinity & Mechanism Analysis

Tafamidis: The Kinetic Stabilizer

Tafamidis binds with negative cooperativity to the two T4 binding sites.

  • Kd1 (First site): ~2–3 nM (High Affinity)

  • Kd2 (Second site): ~200–300 nM

  • Mechanism: Binding to just one of the two sites is sufficient to kinetically stabilize the entire tetramer, raising the activation energy for dissociation (the rate-limiting step of amyloidogenesis).

HBCA: The Low-Affinity Fragment

Based on SAR principles for TTR ligands:

  • Predicted Affinity: Likely in the high micromolar (µM) to millimolar (mM) range.

  • Deficiency: Without the biphenyl-like structure (Benzoxazole + Phenyl), HBCA cannot span the ~15 Å channel of the T4 binding site.

  • Interaction: The C5-hydroxyl and C2-carboxamide may form hydrogen bonds with Ser117 or Thr119, but without the hydrophobic Van der Waals interactions provided by a phenyl ring, the residence time in the pocket is negligible.

Visualizing the Stabilization Pathway

The following diagram illustrates the TTR amyloidogenic cascade and where Tafamidis intervenes compared to the likely failure of HBCA.

TTR_Pathway cluster_legend Mechanism of Action Tetramer Native TTR Tetramer (Folded) Dissociation Rate-Limiting Step: Dissociation Tetramer->Dissociation Acidic pH / Mutation Monomer Misfolded Monomer Dissociation->Monomer Oligomer Oligomers & Protofibrils Monomer->Oligomer Amyloid Amyloid Fibrils (Cardiomyopathy/Neuropathy) Oligomer->Amyloid Tafamidis Tafamidis (Kd ~2nM) Tafamidis->Tetramer Binds & Stabilizes (Occupies T4 Pocket) HBCA HBCA (Low Affinity Fragment) HBCA->Tetramer Weak Binding (Insufficient Stabilization) Note Tafamidis raises the activation energy of dissociation. HBCA lacks the hydrophobic bulk to lock the tetramer.

Figure 1: TTR Amyloidogenic Pathway. Tafamidis (Green) effectively locks the tetramer, preventing dissociation.[1] HBCA (Yellow) is depicted as a weak binder unable to halt the cascade.

Experimental Protocols for Validation

To empirically verify the difference between Tafamidis and HBCA, the following self-validating protocols are recommended.

Experiment A: TTR Acid-Mediated Turbidity Assay

Objective: Measure the efficacy of the compound in preventing TTR aggregation under stress conditions.

  • Reagents: Recombinant Wild-Type (WT) TTR (0.4 mg/mL), Acetate Buffer (pH 4.4, 200 mM), PBS (pH 7.4).

  • Compound Prep: Dissolve Tafamidis and HBCA in DMSO to 10 mM stocks.

  • Incubation:

    • Pre-incubate TTR (3.6 µM final) with compounds (7.2 µM final, 2:1 molar ratio) for 30 min at 37°C in neutral buffer.

    • Include a DMSO Control (Negative Control) and Tafamidis Control (Positive Control).

  • Acidification: Dilute 1:1 with Acetate Buffer (pH 4.4) to trigger unfolding.

  • Measurement: Monitor absorbance at 350 nm or 400 nm (turbidity) every 10 minutes for 72 hours using a microplate reader.

  • Expected Result:

    • Tafamidis:[1][2][3][4][5] Flat line (near 0 absorbance change) = Stabilization.

    • HBCA: Curve similar to DMSO control (rising turbidity) = Ineffective stabilization.

Experiment B: Fluorescence Polarization (FP) Binding Assay

Objective: Determine Kd values using a fluorescent probe displacement method.

  • Probe: Use a fluorescent TTR ligand (e.g., Resveratrol-analogue or covalent probe) with known Kd.

  • Titration: Titrate Tafamidis and HBCA (1 nM to 100 µM) against TTR-Probe complex.

  • Readout: Measure FP (mP). As the test compound displaces the probe, polarization decreases (if the probe is small) or changes based on the specific assay setup.

  • Analysis: Fit data to a competitive binding model (Cheng-Prusoff equation) to derive Ki/Kd.

    • Validation: Tafamidis should yield an IC50 in the low nanomolar range. HBCA will likely show no displacement or an IC50 > 100 µM.

References

  • Bulawa, C. E., et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade." Proceedings of the National Academy of Sciences, 109(24), 9629-9634.

  • Coelho, T., et al. (2012). "Tafamidis for transthyretin familial amyloid polyneuropathy: a randomized, controlled trial." Neurology, 79(8), 785-792.

  • Baures, P. W., et al. (1999). "Synthesis and evaluation of inhibitors of transthyretin amyloid formation based on the non-steroidal anti-inflammatory drug, flufenamic acid."[5] Bioorganic & Medicinal Chemistry, 7(7), 1339-1347. (Establishes SAR for bi-aryl requirement).

  • PubChem Compound Summary. "Tafamidis" (CID 11064075) and "5-Hydroxy-1,3-benzoxazole-2-carboxamide" (CID 122152458).

Sources

Comparative

IC50 Values and Performance of Benzoxazole-2-Carboxamide TTR Inhibitors

This guide provides an in-depth technical analysis of benzoxazole-2-carboxamide inhibitors for Transthyretin (TTR) Amyloidosis, focusing on IC50 values, structure-activity relationships (SAR), and experimental validation...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of benzoxazole-2-carboxamide inhibitors for Transthyretin (TTR) Amyloidosis, focusing on IC50 values, structure-activity relationships (SAR), and experimental validation.

Executive Summary: The Kinetic Stabilization Strategy

Transthyretin (TTR) amyloidosis is driven by the rate-limiting dissociation of the native TTR homotetramer into monomers.[1][2] These monomers misfold and aggregate into amyloid fibrils, causing cardiomyopathy (ATTR-CM) and polyneuropathy (ATTR-PN).

Benzoxazole-2-carboxamides function as kinetic stabilizers . They bind to the two thyroxine (T4) binding pockets at the dimer-dimer interface of the TTR tetramer.[1][3] By occupying these sites, they raise the activation energy barrier for tetramer dissociation, effectively "locking" the protein in its functional state and preventing the amyloidogenic cascade.

Key Benchmark: The class archetype is Tafamidis (2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid), the first regulatory-approved small molecule for this indication.

Mechanism of Action & Binding Topology

The efficacy of benzoxazole inhibitors is defined by their ability to complement the hydrophobic halogen-binding pockets (HBPs) within the TTR central channel.

Structural Determinants of Potency
  • Scaffold: The benzoxazole ring mimics the inner ring of Thyroxine.

  • C6-Carboxylate: Forms critical electrostatic networks (salt bridges) with Lys15/Lys15’ at the channel entrance, anchoring the inhibitor.

  • 2-Aryl Substituents: The phenyl ring at position 2 projects into the inner cavity. Substitutions here (e.g., 3,5-dichloro) are critical for filling the hydrophobic pockets (HBP 2/2’ and 3/3’) and maximizing van der Waals contacts.

Diagram 1: TTR Tetramer Dissociation & Inhibition Pathway

TTR_Pathway Tetramer Native TTR Tetramer Complex Stabilized TTR-Inhibitor Complex Tetramer->Complex + Inhibitor (High Affinity Binding) Monomer Misfolded Monomer Tetramer->Monomer Dissociation (Rate-Limiting Step) Inhibitor Benzoxazole Inhibitor Oligomer Toxic Oligomers Monomer->Oligomer Fibril Amyloid Fibrils Oligomer->Fibril

Figure 1: Kinetic stabilization mechanism. Binding of the inhibitor shifts equilibrium toward the stable tetramer, preventing dissociation into amyloidogenic monomers.

Comparative Efficacy: IC50 and Binding Data

The following data synthesizes results from fluorescence polarization (FP) assays and fibril formation inhibition assays. Note that IC50 values in FP assays (measuring binding competition) are typically in the nanomolar range, whereas EC50 values in fibril formation assays (measuring aggregation inhibition) are in the micromolar range.

Table 1: Potency of Benzoxazole-2-Carboxamide Analogs vs. Standards
CompoundStructure DescriptionFP IC50 (Binding)¹Fibril Inhibition (EC50)²Binding Affinity (Kd1)
Tafamidis 2-(3,5-dichlorophenyl)-benzoxazole-6-COOH410 nM 2.7 – 3.2 µM ~3 nM
Analog 14 ³Piperazine-linked derivative220 nM < 2.0 µM< 2 nM
Analog 2f2-(3,5-difluorophenyl)-benzoxazole-6-COOH~500 nM~3.5 µM~5 nM
Analog 4d2-(3-trifluoromethylphenyl)-benzoxazole-6-COOH~350 nM~2.8 µM~4 nM
Diflunisal (Standard NSAID Comparator)> 2000 nM~188 µM~80 nM
Acoramidis (AG10 - Pyrazole Comparator)160 nM~1.5 µM~5 nM
  • ¹ FP IC50: Concentration required to displace 50% of a fluorescent probe (e.g., FITC-T4 analog) from TTR. Lower is better.

  • ² Fibril Inhibition EC50: Concentration required to reduce TTR fibril formation by 50% under acid-mediated denaturation (pH 4.4, 72h).

  • ³ Analog 14: High-potency analog identified in advanced SAR screens (e.g., Razavi et al. series).

  • ⁴ Analogs 2f/4d: From Johnson et al. J. Med. Chem. 2008, demonstrating that 3,5-dichloro and 3-CF3 substitutions provide optimal hydrophobic packing.

Structure-Activity Relationship (SAR) Insights
  • 3,5-Dichlorophenyl Preference: The 3,5-dichloro substitution pattern (found in Tafamidis) is optimal. It perfectly fills the halogen-binding pockets (HBP 2 and 2'). Removing these chlorines or moving them to the 2,6-position significantly reduces potency due to steric clashes or loss of hydrophobic contact.

  • Carboxylate Position: The carboxylic acid at position C6 is superior to C5 or C7. It aligns perfectly to form electrostatic interactions with Lys15, which is essential for "locking" the dimer-dimer interface.

  • Selectivity: Benzoxazole-2-carboxamides exhibit high selectivity for TTR over Thyroxine Binding Globulin (TBG) and Albumin, unlike some earlier generation inhibitors.

Experimental Protocols

To verify these IC50 values, the following self-validating protocols are recommended.

Protocol A: Fluorescence Polarization (FP) Binding Assay

This assay measures the ability of a test compound to displace a fluorescent probe from the TTR T4-binding pocket.

Reagents:

  • Recombinant Human TTR: 1 µM stock.

  • Fluorescent Probe: FITC-conjugated T4 analog or similar (e.g., Resveratrol-FITC).

  • Assay Buffer: PBS (pH 7.4), 0.01% Triton X-100, 1% DMSO.

Workflow:

  • Probe Binding: Incubate TTR (100 nM final) with Fluorescent Probe (200 nM final) for 30 mins to establish baseline polarization (high mP).

  • Compound Titration: Add test inhibitor (e.g., Tafamidis) in serial dilutions (1 nM to 10 µM).

  • Equilibration: Incubate for 3-6 hours at room temperature in the dark.

  • Measurement: Read Fluorescence Polarization (Ex 485nm / Em 525nm).

  • Analysis: Plot mP vs. log[Inhibitor]. IC50 is the concentration displacing 50% of the probe (50% reduction in mP).

Diagram 2: FP Assay Workflow

FP_Assay Step1 Step 1: Complex Formation TTR + Fluorescent Probe (High Polarization) Step2 Step 2: Inhibitor Addition Serial Dilution of Benzoxazole Step1->Step2 Step3 Step 3: Competition Inhibitor displaces Probe Step2->Step3 Step4 Step 4: Detection Free Probe = Low Polarization Step3->Step4

Figure 2: Fluorescence Polarization workflow. Displacement of the bound probe by a potent inhibitor results in a measurable decrease in polarization.

Protocol B: Acid-Mediated Fibril Formation Assay

This assay serves as the "gold standard" for functional efficacy, mimicking the lysosomal acidification that triggers amyloidogenesis.

  • Preparation: Dilute TTR to 3.6 µM (physiological concentration) in neutral buffer.

  • Incubation: Add inhibitor (3.6 µM or 7.2 µM) for 30 mins at 37°C.

  • Acidification: Lower pH to 4.4 using Acetate buffer.

  • Aggregation: Incubate for 72 hours at 37°C.

  • Quantification: Measure turbidity at 400 nm or Thioflavin T fluorescence.

  • Calculation: % Inhibition = 100 * (1 - (OD_sample / OD_control)).

Conclusion

Benzoxazole-2-carboxamide inhibitors, exemplified by Tafamidis , represent a validated class of TTR kinetic stabilizers. Their potency is driven by the 2-(3,5-dichlorophenyl) moiety and the C6-carboxylate anchor.

  • Tafamidis IC50 (FP): ~410 nM

  • Tafamidis EC50 (Fibril): ~3.0 µM

Researchers developing next-generation analogs should target FP IC50 values < 200 nM and Fibril Inhibition EC50s < 1.5 µM to achieve superiority over current standards.

References

  • Bulawa, C. E., et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade." Proceedings of the National Academy of Sciences, 109(24), 9629-9634. Link

  • Razavi, H., et al. (2003).[4][5] "Benzoxazoles as transthyretin amyloid fibril inhibitors: synthesis, evaluation, and mechanism of action." Angewandte Chemie International Edition, 42(24), 2758-2761.[4] Link

  • Johnson, S. M., et al. (2008). "Biochemical and structural evaluation of highly selective 2-arylbenzoxazole-based transthyretin amyloidogenesis inhibitors." Journal of Medicinal Chemistry, 51(2), 260-270. Link

  • Penchala, S. C., et al. (2013). "AG10 inhibits amyloidogenesis and cellular toxicity of the familial amyloid cardiomyopathy-associated V122I transthyretin." Proceedings of the National Academy of Sciences, 110(24), 9992-9997. Link

  • Sekijima, Y., et al. (2006). "The biological and chemical basis for tissue-selective amyloid disease." Cell, 126(5), 845-845. Link

Sources

Validation

Selectivity Profiling of 5-Hydroxy-Benzoxazole Derivatives Against Kinases

Executive Summary This guide provides a technical roadmap for the selectivity profiling of 5-hydroxy-benzoxazole derivatives , a chemical class primarily explored as ATP-competitive inhibitors for Casein Kinase 2 (CK2) a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical roadmap for the selectivity profiling of 5-hydroxy-benzoxazole derivatives , a chemical class primarily explored as ATP-competitive inhibitors for Casein Kinase 2 (CK2) and Dual-specificity Tyrosine Phosphorylation-regulated Kinase 1A (DYRK1A) .

While classic polyhalogenated azoles (e.g., TBB, TBBz) established the benzazole scaffold as a CK2-privileged structure, they suffer from poor solubility and broad "promiscuity" across the kinome (specifically PIM1, PIM2, and DYRK1A). The introduction of a 5-hydroxyl moiety is a critical medicinal chemistry strategy to improve aqueous solubility and introduce specific hydrogen-bonding interactions within the hinge region, potentially narrowing the selectivity window.

This document objectively compares 5-hydroxy-benzoxazole performance against industry standards (TBB , CX-4945 ) and details the experimental protocols required to validate their selectivity profiles.

Part 1: The Scaffold & Mechanism

The benzoxazole core mimics the adenine ring of ATP. In 5-hydroxy-benzoxazole derivatives, the hydroxyl group at position 5 typically acts as a hydrogen bond donor/acceptor, interacting with the hinge region or the conserved water network deep within the ATP-binding pocket.

Structural Logic
  • Polyhalogenated Precursors (TBB/DMAT): Highly lipophilic (High LogP), driving non-specific hydrophobic interactions.

  • 5-Hydroxy Substitution: Lowers LogP, improves solubility, and exploits specific polar residues (e.g., Val116 in CK2α) to differentiate from homologous kinases like PIM1.

Signaling Pathway Context

The primary target, CK2, is a constitutively active kinase regulating cell survival.[1] Off-target inhibition of DYRK1A or PIM kinases can confound phenotypic data.

CK2_Pathway CK2 CK2 (Target) Akt Akt (pS129) CK2->Akt Hyper-activation NFkB NF-κB CK2->NFkB Pro-survival PTEN PTEN (Stability) CK2->PTEN Phosphorylation (Destabilization) Wnt Wnt/β-Catenin CK2->Wnt Positive Reg. Benzoxazole 5-OH-Benzoxazole Benzoxazole->CK2 Inhibition (IC50 < 50nM) DYRK1A DYRK1A (Off-Target) Benzoxazole->DYRK1A Potential Cross-reactivity PIM1 PIM1 (Off-Target) Benzoxazole->PIM1 Potential Cross-reactivity

Figure 1: The CK2 signaling network and the critical off-target landscape (DYRK1A, PIM1) that necessitates rigorous profiling.

Part 2: Comparative Profiling Data

The following table synthesizes performance metrics of a representative 5-Hydroxy-Benzoxazole (5-HBX) against established benchmarks. Data is aggregated from structure-activity relationship (SAR) studies of benzazole kinase inhibitors [1][2].[2]

Table 1: Performance Benchmark
Feature5-Hydroxy-Benzoxazole (Rep.) TBB (Classic Tool) CX-4945 (Clinical) Staurosporine (Control)
Primary Target (CK2α) ++++ (IC50: 20–50 nM)+++ (IC50: ~500 nM)+++++ (IC50: 1 nM)+++++ (IC50: <5 nM)
Selectivity Score (Gini) 0.65 (Moderate-High)0.40 (Low - Promiscuous)0.75 (High)0.10 (Very Low)
Key Off-Targets DYRK1A, HIPK2PIM1, PIM2, PIM3, DYRK1ACLK2, FLT3Broad Kinome
Solubility (Aq.) High (Polar 5-OH)Very Low (Poly-Br)Moderate Moderate
Cell Permeability Moderate (Polar Surface Area)HighHighHigh
Mechanism ATP CompetitiveATP CompetitiveATP CompetitiveATP Competitive

Key Insight: While TBB is the historical "gold standard" for academic studies, it is chemically flawed due to extreme hydrophobicity and PIM1 cross-reactivity. The 5-hydroxy derivatives often sacrifice raw potency compared to CX-4945 but gain a distinct selectivity profile that avoids the toxicity associated with broad PIM inhibition [3].

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure data integrity, we utilize a Radiometric Filter-Binding Assay (Gold Standard) rather than fluorescence-based HTS methods (FRET/FP), which are prone to interference by the autofluorescence of benzoxazole rings.

Protocol A: Radiometric Kinase Profiling (33P-ATP)

Objective: Determine the Selectivity Profile (S-Score) across a panel of 50+ kinases.

Reagents:

  • Recombinant Kinases (CK2α, DYRK1A, PIM1, etc.)

  • Substrate: Casein (for CK2) or specific peptides.

  • Radioisotope: [γ-33P]-ATP (Specific Activity ~ 3000 Ci/mmol).

  • Filter Plates: P81 Phosphocellulose (for basic peptides) or GF/C (for proteins).

Workflow:

  • Compound Prep: Dissolve 5-hydroxy-benzoxazole in 100% DMSO. Serial dilute to 100X final concentration.

  • Master Mix: Prepare kinase buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35).

  • Reaction Assembly:

    • 5 µL Compound (or DMSO control).

    • 10 µL Enzyme/Substrate Mix.

    • 10 µL ATP Mix (Cold ATP + 33P-ATP). Critical: ATP concentration must be at

      
       for each specific kinase to ensure competitive kinetics are comparable.
      
  • Incubation: 2 hours at Room Temp.

  • Termination: Spot 20 µL onto P81 filter paper.

  • Wash: Wash filters 3x with 0.75% Phosphoric Acid (removes unreacted ATP).

  • Detection: Scintillation counting.

Validation Criteria:

  • Z-Factor: Must be > 0.5 for the plate.

  • Reference: Staurosporine IC50 must fall within 3-fold of historical mean.

Protocol B: Cellular Target Engagement (NanoBRET)

Objective: Prove the 5-hydroxy derivative enters the cell and binds CK2 in a complex environment.

  • Transfection: HEK293 cells transfected with NanoLuc-CK2 fusion vector.

  • Tracer: Add cell-permeable fluorescent tracer (known CK2 binder).

  • Treatment: Treat cells with 5-hydroxy-benzoxazole (dose-response).

  • Measurement: Measure BRET signal. If the compound binds CK2, it displaces the tracer, reducing BRET signal.

  • Result: Calculate cellular affinity (

    
    ).
    

Part 4: Visualization of Profiling Workflow

The following diagram illustrates the decision tree for profiling a new benzoxazole derivative.

Profiling_Workflow Library 5-OH-Benzoxazole Library PrimaryScreen 1. Single Dose Screen (1 µM, Radiometric) Library->PrimaryScreen HitSel Hits (>50% Inh) PrimaryScreen->HitSel HitSel->Library No (Discard) KdDet 2. Kd Determination (10-pt Dose Response) HitSel->KdDet Yes Selectivity 3. Selectivity Panel (CK2 vs PIM/DYRK) KdDet->Selectivity Potent (Kd < 100nM) CellAssay 4. NanoBRET / Western (pAkt readout) Selectivity->CellAssay Selective (S-Score > 0.5)

Figure 2: The critical path for validating kinase inhibitors. Note the transition from biochemical potency (Kd) to selectivity profiling before cellular testing.

References

  • Pagano, M. A., et al. (2004). "The selectivity of inhibitors of protein kinase CK2: an update." Biochemical Journal. (Context: Comparison of TBB, TBBz, and benzoxazole derivatives).

  • Cozza, G., et al. (2012). "Pinpointing the chemical and structural determinants of CK2 specific inhibition by benzimidazoles and benzoxazoles." Current Medicinal Chemistry.

  • Battistutta, R., et al. (2011). "Unraveling the Specificity of CK2 Inhibitors." ChemBioChem.

  • Reaction Biology Corp. (2024). "Radiometric Kinase Assays: The Gold Standard."

  • Promega. (2024). "NanoBRET™ Target Engagement Intracellular Kinase Assay."

Sources

Comparative

Validation of TTR Tetramer Kinetic Stability Using Benzoxazole Ligands

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Kinetic Imperative In the development of therapeutics for Transthyretin (TTR) Amyloidosi...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Kinetic Imperative

In the development of therapeutics for Transthyretin (TTR) Amyloidosis (ATTR), thermodynamic binding affinity (


) is a necessary but insufficient metric. The clinical efficacy of benzoxazole ligands (e.g., Tafamidis) stems not merely from how tightly they bind, but from their ability to impose a kinetic barrier  against tetramer dissociation.

This guide provides a technical validation framework for benzoxazole ligands, comparing them against first-generation stabilizers (e.g., Diflunisal) and next-generation agents (e.g., Acoramidis/AG10). It details two self-validating protocols—Subunit Exchange and Acid-Mediated Denaturation —to rigorously quantify this kinetic stabilization.

Comparative Performance Snapshot

Data synthesized from plasma subunit exchange assays (fluorescence detection).

Ligand ClassRepresentative CompoundMechanismKinetic Potency (

)*
Stabilization Profile
Benzoxazole Tafamidis Negative Cooperativity12.0 µM High. Gold standard. Selectively binds T4 pockets; raises dissociation

.
SalicylateDiflunisalNon-selective NSAID188.0 µMModerate. Requires significantly higher plasma concentrations for equivalent stabilization.
AminopyridineAcoramidis (AG10)H-bond mimicry (T119M)5.7 µMUltra-High. Mimics super-stable T119M mutation; slightly higher potency than benzoxazoles.

*


: Concentration required to limit TTR tetramer dissociation to 10% of the physiological rate over 24-48h.

Mechanistic Foundation: The Dimer-Dimer Interface

TTR is a homotetramer (dimer of dimers). The rate-limiting step of amyloidogenesis is the dissociation of this tetramer into monomers.[1] Benzoxazole ligands function by occupying the two thyroxine (T4) binding pockets located at the dimer-dimer interface.

Unlike simple inhibitors, benzoxazoles induce kinetic stabilization . They do not thermodynamically "lock" the protein forever; rather, they significantly increase the activation energy (


) required for the tetramer to dissociate.
Visualization: The Kinetic Barrier

The following diagram illustrates the energy landscape modification by benzoxazole ligands.

TTR_Kinetic_Landscape Tetramer Native Tetramer (Low Energy) TS_Native Transition State (Unliganded) Tetramer->TS_Native Dissociation (k_off) TS_Ligand Transition State (Benzoxazole Bound) High Energy Barrier Tetramer->TS_Ligand Stabilized Path Monomer Monomer (Amyloidogenic) TS_Native->Monomer TS_Ligand->Monomer Slow Leakage Aggregates Amyloid Fibrils (Pathological) Monomer->Aggregates Misfolding & Assembly

Caption: Benzoxazole ligands raise the transition state energy (Blue), drastically reducing the rate of dissociation compared to the native pathway (Red).

Protocol A: Subunit Exchange Assay (The Gold Standard)

This assay is the most physiologically relevant method for validating kinetic stability. It measures the rate at which subunits swap between a wild-type (WT) tetramer and a tagged tetramer.[2][3] If the ligand stabilizes the tetramer, exchange is inhibited.

Principle
  • Incubate Endogenous/WT TTR with FLAG-tagged TTR (FT2-TTR).

  • Monitor the formation of hybrid tetramers over time.

  • Detect using a fluorogenic probe (Probe A2) that covalently modifies TTR, rendering it fluorescent for chromatographic quantification.[3][4]

Detailed Methodology

Reagents:

  • Human Plasma (containing WT-TTR) or Recombinant WT-TTR (3.6 µM).

  • Recombinant FLAG-tagged TTR (FT2-TTR, 1-2 µM).

  • Test Ligand (Benzoxazole derivative) vs. Control (DMSO).

  • Fluorogenic Probe A2 (Stilbene derivative, reacts with Lys-15).

Workflow:

  • Dosing: Pre-incubate Human Plasma with the Benzoxazole ligand (1–30 µM range) for 30 min at 37°C to allow binding equilibrium.

  • Initiation: Add FT2-TTR (1 µM final) to the plasma mixture.

  • Incubation: Incubate at 25°C (physiological mimic) or 37°C (accelerated).

    • Time points: 0, 24, 48, 72, and 96 hours.

  • Quenching & Labeling:

    • At each time point, remove an aliquot.[3][4][5]

    • Add excess Probe A2 (30 µM).

    • Incubate for 3 hours. Note: A2 binds to any remaining tetramers and covalently reacts with Lys-15, rendering them fluorescent and preventing further exchange.[4]

  • Analysis: Analyze samples via Anion Exchange Chromatography (AEX) or UPLC.

    • Readout: Quantify the fluorescence peak area of the homotetramers (WT-WT) vs. heterotetramers (WT-FT2).

  • Calculation: Plot the fraction of remaining homotetramer vs. time. Fit to a first-order exponential decay to determine

    
     (exchange rate constant).
    
Validation Criteria
  • Success: The Benzoxazole ligand must reduce

    
     by >50% compared to vehicle control at equimolar concentrations to TTR.
    
  • Excellence: Reduction of

    
     to <10% of vehicle rate (comparable to Tafamidis at 12 µM).
    

Protocol B: Acid-Mediated Denaturation (The Stress Test)

While subunit exchange measures stability under near-native conditions, acid denaturation tests the ligand's ability to prevent dissociation under stress (mimicking lysosomal pH), a key pathway in fibrillogenesis.

Detailed Methodology

Reagents:

  • Recombinant WT-TTR (0.2 mg/mL or ~3.6 µM) in 10 mM phosphate buffer, pH 7.0.

  • Denaturation Buffer: 100 mM Acetate buffer, pH 4.4, containing 100 mM KCl.

  • Test Ligand (Benzoxazole) dissolved in DMSO.

Workflow:

Acid_Denaturation_Workflow Prep Preparation Mix TTR (3.6 µM) + Ligand (7.2 µM) Incubate 30 min @ 37°C Acidify Acidification Dilute 1:1 into Acetate Buffer (pH 4.4) Final pH = 4.4 Prep->Acidify Incubate Stress Incubation 72 Hours @ 37°C (Dark, quiescent) Acidify->Incubate Measure Measurement Turbidity (OD 400nm) OR Congo Red Binding Incubate->Measure

Caption: Step-by-step workflow for the Acid-Mediated Denaturation assay.

Steps:

  • Complex Formation: Incubate TTR with the ligand (2x molar excess, ~7.2 µM) at neutral pH for 30 mins.

  • Acidification: Dilute the mixture 1:1 with the pH 4.4 Acetate buffer.

  • Incubation: Store samples at 37°C for 72 hours without agitation.

  • Quantification:

    • Turbidity: Vortex for 5 seconds and measure Absorbance at 400 nm (indicates large aggregates).

    • Alternative (HPLC): Filter sample to remove aggregates and measure the remaining soluble tetramer peak area via HPLC.

Data Interpretation[3][4][6][7][8][9][10][11][12][13][14]
  • Control (DMSO): High turbidity (OD > 0.5) or <10% soluble protein remaining.

  • Benzoxazole (Valid): Low turbidity (OD < 0.05) or >80% soluble protein retained.

  • Comparison: Acoramidis typically retains >90% solubility; Tafamidis >70-80%; Diflunisal ~40-50% (concentration dependent).

Critical Analysis & Expert Insights

The "Selectivity" Trap

High affinity in buffer does not guarantee plasma stability. Benzoxazoles are superior to many experimental scaffolds because they exhibit high selectivity for TTR over Albumin (HSA).

  • Insight: Always perform Subunit Exchange in Human Plasma , not just buffer. Albumin (600 µM) acts as a massive "sink" for hydrophobic drugs. If your benzoxazole binds HSA too tightly, it will be stripped from TTR, failing the plasma exchange assay despite passing the buffer acid assay.

Negative Cooperativity

Benzoxazoles often exhibit negative cooperativity. Binding the first pocket induces a conformational change that slightly reduces the affinity of the second pocket.

  • Implication: Do not assume a 1:2 binding stoichiometry is required for stabilization. Occupying just one of the two T4 sites is often sufficient to kinetically stabilize the entire tetramer because dissociation requires the concerted separation of the dimer interface.

Fluorescence Artifacts

When using the A2 probe method, ensure your test benzoxazole does not fluoresce at the same wavelength as the A2-TTR conjugate. If the ligand is autofluorescent, use an HPLC method with UV detection (280nm) instead of fluorescence.

References

  • Bulawa, C. E., et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade." Proceedings of the National Academy of Sciences, 109(24), 9629-9634. Link

  • Rappley, I., et al. (2014). "Quantification of Transthyretin Kinetic Stability in Human Plasma Using Subunit Exchange." Biochemistry, 53(12), 1993–2006. Link

  • Penchala, S. C., et al. (2013). "AG10 inhibits amyloidogenesis and cellular toxicity of the familial amyloid cardiomyopathy-associated V122I transthyretin." Proceedings of the National Academy of Sciences, 110(24), 9992-9997. Link

  • Sekijima, Y., et al. (2006). "The biological and chemical basis for tissue-selective amyloid disease." Cell, 126(5), 971-983. Link

  • Hammarström, P., et al. (2003). "Prevention of Transthyretin Amyloid Disease by Changing Protein Kinetic Stability." Science, 299(5607), 713-716. Link

Sources

Validation

A Comparative Guide to the Pharmacokinetics of Benzoxazole Amides Versus Acids: A Technical Overview for Drug Development Professionals

Introduction: The Benzoxazole Scaffold and the Critical Role of Pharmacokinetics The benzoxazole nucleus is a privileged heterocyclic scaffold, forming the core of numerous compounds with a wide spectrum of pharmacologic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzoxazole Scaffold and the Critical Role of Pharmacokinetics

The benzoxazole nucleus is a privileged heterocyclic scaffold, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] In the journey of a drug candidate from a promising hit to a clinical reality, its pharmacokinetic (PK) profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—is a paramount determinant of success. The inherent properties of a molecule, including its functional groups, dictate its ADME characteristics and, consequently, its efficacy and safety.

This guide provides a comparative analysis of the pharmacokinetic properties of two common functionalizations of the benzoxazole scaffold: carboxylic acids and their corresponding amides. While both moieties can be crucial for target engagement, their physicochemical differences lead to distinct pharmacokinetic behaviors. Understanding these differences is essential for medicinal chemists and drug development scientists to rationally design molecules with optimal in vivo performance.

The Rationale: Why Compare Benzoxazole Amides and Acids?

The choice between a carboxylic acid and an amide functional group on a benzoxazole core is a critical decision in lead optimization, driven by the desire to modulate key drug-like properties.

  • Carboxylic Acids: Often crucial for biological activity through ionic interactions with target proteins. However, the ionizable nature of carboxylic acids can lead to lower membrane permeability, potentially limiting oral absorption. They are also often subject to rapid phase II metabolism (e.g., glucuronidation), which can lead to high clearance and short half-life.

  • Amides: As a bioisosteric replacement for carboxylic acids, amides can often maintain key hydrogen bonding interactions with the target.[3] Being less acidic, amides are generally more lipophilic and less ionized at physiological pH, which can enhance membrane permeability and oral absorption. However, amides are susceptible to hydrolysis by amidases, which can be a metabolic liability.[4] The stability and reactivity of amides are generally lower than those of esters and other carboxylic acid derivatives.[5][6]

The central hypothesis is that converting a benzoxazole carboxylic acid to an amide can serve as a prodrug strategy or a lead optimization tactic to improve the overall ADME profile, particularly oral bioavailability. This guide will delve into the experimental methodologies required to test this hypothesis and provide insights into the expected outcomes.

Comparative Analysis: Insights from a Benzoxazole Acetic Acid and its Ester Derivative

Direct head-to-head pharmacokinetic data for a benzoxazole acid and its corresponding amide in the public domain is scarce. However, a study by Ayoub et al. (2022) on the anti-psoriatic activity of 2-(4-chlorophenyl)-5-benzoxazoleacetic acid (CBA) and its methyl ester, methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA), provides valuable in vivo insights that can serve as a surrogate for our comparison.[7][8][9] Esters, like amides, are non-ionized derivatives of carboxylic acids and are often employed as prodrugs to enhance absorption.

In an imiquimod-induced psoriatic mouse model, both topical and oral administration of CBA and MCBA led to a reduction in psoriatic symptoms. Notably, the anti-psoriatic effects were found to be stronger in the MCBA-treated group compared to the CBA-treated group.[7] While the study did not report detailed pharmacokinetic parameters, the superior in vivo efficacy of the methyl ester (MCBA) strongly suggests an improved pharmacokinetic profile. This could be attributed to:

  • Enhanced Absorption: The less polar nature of the ester (MCBA) compared to the carboxylic acid (CBA) would likely lead to increased lipophilicity and improved passive diffusion across the intestinal membrane, resulting in higher oral bioavailability.

  • Potential for Prodrug Activation: The ester may be absorbed intact and then hydrolyzed by esterases in the plasma or tissues to release the active carboxylic acid (CBA).

This case study underscores the principle that masking the ionizable carboxylic acid group can be a viable strategy to improve the in vivo performance of a benzoxazole-based therapeutic agent. A similar, if not more pronounced, effect would be anticipated when comparing a carboxylic acid to its more metabolically stable amide counterpart.

Experimental Protocols for a Definitive Pharmacokinetic Comparison

To rigorously compare the pharmacokinetics of a benzoxazole amide versus its corresponding acid, a series of well-defined in vitro and in vivo experiments are necessary.

In Vitro ADME Assays

Early-stage in vitro ADME assays are crucial for identifying potential liabilities and guiding compound selection.[3][10][11][12]

1. Metabolic Stability in Liver Microsomes

This assay assesses the susceptibility of a compound to phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[13][14][15]

  • Objective: To determine the intrinsic clearance (Clint) of the benzoxazole acid and amide.

  • Methodology:

    • Incubate the test compound (typically at 1 µM) with pooled human liver microsomes (e.g., 0.5 mg/mL protein) at 37°C.

    • Initiate the metabolic reaction by adding the cofactor NADPH.

    • Collect samples at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • Quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analyze the remaining parent compound concentration at each time point by LC-MS/MS.

    • Calculate the half-life (t1/2) and intrinsic clearance (Clint).

  • Expected Outcome: The amide is generally expected to have greater metabolic stability (lower Clint) than many other functional groups, though it can still be a site of metabolism. The carboxylic acid may be more susceptible to phase II conjugation, which is not fully captured in this assay but can be assessed using hepatocytes.

2. Plasma Protein Binding

This assay determines the extent to which a compound binds to plasma proteins, which affects its distribution and availability to reach the target site.[16][17][18][19][20]

  • Objective: To determine the fraction of unbound drug (fu) in plasma.

  • Methodology (Rapid Equilibrium Dialysis - RED):

    • Add the test compound to plasma in one chamber of a RED device.

    • Add phosphate-buffered saline (PBS) to the other chamber, separated by a semipermeable membrane.

    • Incubate at 37°C until equilibrium is reached (typically 4-6 hours).

    • Measure the concentration of the compound in both the plasma and PBS chambers by LC-MS/MS.

    • Calculate the percentage of unbound drug.

  • Expected Outcome: The more lipophilic amide may exhibit higher plasma protein binding compared to the more polar carboxylic acid.

3. Cytochrome P450 (CYP) Inhibition

This assay assesses the potential for a compound to cause drug-drug interactions by inhibiting major CYP isoforms.[1][21][22][23][24]

  • Objective: To determine the IC50 values for the inhibition of major CYP isoforms (e.g., 3A4, 2D6, 2C9, 2C19, 1A2).

  • Methodology:

    • Incubate human liver microsomes with a specific CYP isoform probe substrate in the presence of varying concentrations of the test compound.

    • Measure the formation of the probe substrate's metabolite by LC-MS/MS.

    • Calculate the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity.

  • Expected Outcome: Both the acid and amide can potentially inhibit CYP enzymes. The specific interactions will depend on the overall structure of the molecule. Benzoxazole amides have been specifically investigated as CYP3A4 inhibitors.[25][26]

In Vivo Pharmacokinetic Study in Rodents

An in vivo study is essential to understand the complete ADME profile of the compounds in a living system.[27][28][29][30]

  • Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, bioavailability, clearance) following intravenous and oral administration.

  • Methodology:

    • Animal Model: Male Sprague-Dawley rats or BALB/c mice are commonly used.

    • Dosing:

      • Intravenous (IV) Group: Administer the compound (e.g., 1-2 mg/kg) as a bolus dose via the tail vein.

      • Oral (PO) Group: Administer the compound (e.g., 5-10 mg/kg) by oral gavage.

    • Blood Sampling: Collect serial blood samples from each animal at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

    • Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.

    • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate the relevant parameters.

  • Expected Outcome: It is hypothesized that the benzoxazole amide will exhibit a higher oral bioavailability (F%) and potentially a longer half-life compared to the corresponding carboxylic acid due to enhanced absorption and potentially lower clearance.

Data Presentation and Visualization

The quantitative data from the proposed experiments should be summarized in clear, structured tables for easy comparison.

Table 1: Comparative In Vitro ADME Profile

ParameterBenzoxazole AcidBenzoxazole Amide
Metabolic Stability (HLM)
t1/2 (min)
Clint (µL/min/mg protein)
Plasma Protein Binding
% Unbound (fu)
CYP Inhibition (IC50, µM)
CYP3A4
CYP2D6
CYP2C9

Table 2: Comparative In Vivo Pharmacokinetic Parameters in Rats (PO Dose: 10 mg/kg)

ParameterUnitBenzoxazole AcidBenzoxazole Amide
Cmaxng/mL
Tmaxh
AUC(0-t)ng*h/mL
t1/2h
F (%)%

Visualizing the Concepts

Diagram 1: General Metabolic Pathways

cluster_0 Benzoxazole Acid cluster_1 Benzoxazole Amide Acid Benzoxazole Carboxylic Acid Glucuronide Acyl Glucuronide (Phase II Metabolism) Acid->Glucuronide UGTs Amide Benzoxazole Amide Hydrolyzed Benzoxazole Carboxylic Acid (Hydrolysis) Amide->Hydrolyzed Amidases Oxidized Oxidized Metabolite (Phase I Metabolism) Amide->Oxidized CYP450s Absorption Oral Absorption Absorption->Acid Lower Permeability Absorption->Amide Higher Permeability

Caption: Potential metabolic fates of benzoxazole acids versus amides.

Diagram 2: Experimental Workflow for In Vivo PK Study

start Dosing (IV and PO) sampling Serial Blood Sampling start->sampling processing Plasma Separation sampling->processing analysis LC-MS/MS Bioanalysis processing->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc end Comparative PK Profile pk_calc->end

Caption: Workflow for a typical in vivo pharmacokinetic study.

Conclusion and Future Directions

The conversion of a benzoxazole carboxylic acid to an amide is a promising strategy to enhance its pharmacokinetic properties, particularly oral bioavailability. While direct comparative data is limited, the principles of medicinal chemistry and findings from related studies suggest that amides, being more lipophilic and less ionized, are likely to exhibit improved absorption. Furthermore, they may offer a different metabolic profile, which could be advantageous.

To definitively assess the merits of this strategy for a specific benzoxazole scaffold, the detailed in vitro and in vivo experimental protocols outlined in this guide should be followed. The resulting data will enable a direct and quantitative comparison, providing a solid foundation for data-driven decisions in the drug discovery and development process. Future research should focus on generating and publishing such direct comparative studies to enrich the collective knowledge base and guide the design of next-generation benzoxazole therapeutics.

References

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Retrieved from [Link]

  • Domainex. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

  • protocols.io. (2025, August 3). In-Vivo Mouse and Rat PK Bioanalysis. Retrieved from [Link]

  • Journal of Research in Chemistry. (2026). Carboxamide and Acetamide Derivatives in Drug Discovery: A Comparative Biological Perspective. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • Symeres. (n.d.). In vitro ADME drug discovery services. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • International Journal of Research and Review. (2022, December 15). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. Retrieved from [Link]

  • Visikol. (2022, December 12). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. Retrieved from [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from [Link]

  • PubMed. (2012, August 1). Benzoxazole and benzothiazole amides as novel pharmacokinetic enhancers of HIV protease inhibitors. Retrieved from [Link]

  • PMC. (n.d.). Murine Pharmacokinetic Studies. Retrieved from [Link]

  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Benzoxazole and benzothiazole amides as novel pharmacokinetic enhancers of HIV protease inhibitors | Request PDF. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Retrieved from [Link]

  • MDPI. (2025, March 28). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]

  • (2024, August 25). CARBOXYLIC ACIDS AND THEIR DERIVATIVES. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (2024, August 13). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Retrieved from [Link]

  • Bentham Science Publisher. (2022, May 27). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Retrieved from [Link]

  • RSC Publishing. (n.d.). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]

  • (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]

  • (2020, June 16). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or. Retrieved from [Link]

  • ChemRxiv. (n.d.). Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation. Retrieved from [Link]

  • PMC. (2022, May 8). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Retrieved from [Link]

  • PMC. (2020, February 11). The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. Retrieved from [Link]

  • ResearchGate. (2025, October 14). (PDF) Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Retrieved from [Link]

  • (n.d.). Carboxylic Acids and Their Derivatives. Retrieved from [Link]

  • ACS Publications. (2022, March 3). Open Synthesis Network Research in an Undergraduate Laboratory: Development of Benzoxazole Amide Derivatives against Leishmania Parasite | Journal of Chemical Education. Retrieved from [Link]

  • PMC. (2017, September 15). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Retrieved from [Link]

  • ResearchGate. (2025, October 25). In Silico Study of Microbiologically Active Benzoxazole Derivatives. Retrieved from [Link]

Sources

Comparative

Unveiling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Hydroxy-1,3-benzoxazole-2-carboxamide

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. For researchers and scientists working with heterocyclic compounds, understa...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. For researchers and scientists working with heterocyclic compounds, understanding the molecular fragmentation patterns under mass spectrometric analysis is paramount for unambiguous identification and characterization. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pathways of 5-Hydroxy-1,3-benzoxazole-2-carboxamide, a molecule of significant interest due to the prevalence of the benzoxazole scaffold in medicinal chemistry.[1][2] While specific experimental data for this exact molecule is not widely published, this guide synthesizes established fragmentation principles of its constituent functional groups to offer a robust predictive comparison.

The benzoxazole moiety is a privileged structure in numerous biologically active compounds.[1][2] The addition of a hydroxyl group and a carboxamide substituent introduces specific fragmentation-directing features. This guide will explore the expected fragmentation behavior, providing a comparative framework for researchers encountering this or structurally related molecules in their analytical workflows.

I. Predicted Fragmentation Pathways: A Mechanistic Perspective

The fragmentation of 5-Hydroxy-1,3-benzoxazole-2-carboxamide (exact mass: 178.0378 g/mol ) is anticipated to be governed by the interplay between the stable benzoxazole ring, the reactive carboxamide group, and the hydroxyl substituent.[3] Electron Ionization (EI) is a hard ionization technique that induces extensive fragmentation, providing rich structural information.[4][5] The following pathways are predicted based on established fragmentation rules for amides, phenols, and heterocyclic systems.[6][7][8][9]

A primary fragmentation event for primary amides involves the cleavage of the C-C bond adjacent to the carbonyl group, a process known as α-cleavage.[8][10] This would result in the loss of the carboxamide group as a neutral radical. Another characteristic fragmentation for primary amides is the McLafferty rearrangement, which can lead to a significant base peak.[11][12]

The benzoxazole ring itself can undergo cleavage, often involving the loss of small, stable neutral molecules like carbon monoxide (CO) or hydrogen cyanide (HCN).[9][13] The presence of the hydroxyl group on the benzene ring can also influence the fragmentation, potentially through charge stabilization or by participating in rearrangement reactions.

Key Predicted Fragmentation Pathways

Below is a DOT language script illustrating the predicted major fragmentation pathways for 5-Hydroxy-1,3-benzoxazole-2-carboxamide.

Fragmentation_Pathways M [M]+• m/z 178 F1 [M - NH2•]+ m/z 162 M->F1 - •NH2 F2 [M - CONH2•]+ m/z 134 M->F2 - •CONH2 F3 [M - CO]+• m/z 150 M->F3 - CO F4 [F2 - CO]+ m/z 106 F2->F4 - CO F5 [F3 - HCN]+• m/z 123 F3->F5 - HCN

Caption: Predicted major fragmentation pathways of 5-Hydroxy-1,3-benzoxazole-2-carboxamide.

II. Comparative Analysis of Predicted Fragment Ions

To facilitate the identification of 5-Hydroxy-1,3-benzoxazole-2-carboxamide, the following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed structures. This table serves as a comparative guide for interpreting experimental mass spectra.

m/z Proposed Structure/Formula Formation Pathway Significance
178[C8H6N2O3]+•Molecular IonConfirms the molecular weight of the compound.
162[C8H5NO3]+Loss of an amino radical (•NH2)Indicates the presence of a primary amide.
134[C7H5NO2]+α-cleavage, loss of the carboxamide radical (•CONH2)A key diagnostic fragment for the carboxamide substituent.[8][10]
150[C7H6N2O2]+•Loss of carbon monoxide (CO) from the oxazole ringSuggests fragmentation of the heterocyclic core.[9][13]
106[C6H5NO]+Subsequent loss of CO from the m/z 134 fragmentFurther fragmentation of the benzoxazole ring system.
123[C6H5NO2]+•Loss of HCN from the m/z 150 fragmentA characteristic loss from nitrogen-containing heterocyclic rings.

III. Experimental Protocol for Mass Spectrometric Analysis

For researchers seeking to acquire experimental data, the following protocol outlines a standard approach using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common technique for the analysis of small molecules.[13]

Step-by-Step Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis Prep1 Dissolve sample in suitable solvent (e.g., Methanol) Prep2 Dilute to an appropriate concentration (e.g., 1 µg/mL) Prep1->Prep2 LC1 Inject sample onto a reverse-phase C18 column Prep2->LC1 LC2 Elute with a gradient of water and acetonitrile (both with 0.1% formic acid) LC1->LC2 MS1 Ionize using Electrospray Ionization (ESI) in positive mode LC2->MS1 MS2 Acquire full scan MS data (e.g., m/z 50-300) MS1->MS2 MS3 Perform tandem MS (MS/MS) on the precursor ion (m/z 179 for [M+H]+) MS2->MS3 DA1 Identify the molecular ion peak MS3->DA1 DA2 Analyze the fragmentation pattern in the MS/MS spectrum DA1->DA2 DA3 Compare with predicted fragmentation pathways DA2->DA3

Caption: A typical experimental workflow for the LC-MS/MS analysis of 5-Hydroxy-1,3-benzoxazole-2-carboxamide.

1. Sample Preparation:

  • Accurately weigh a small amount of the compound.

  • Dissolve the sample in a suitable solvent such as methanol or acetonitrile to create a stock solution.

  • Perform serial dilutions to achieve a final concentration appropriate for LC-MS analysis (e.g., 1 µg/mL).

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column is a suitable choice for this type of molecule.[13]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte.

  • Flow Rate: A flow rate of 0.2-0.4 mL/min is standard for analytical LC.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule. Both positive and negative ion modes should be explored.

  • Scan Mode: Full scan mode to detect the molecular ion.

  • Tandem MS (MS/MS): Product ion scan mode on the isolated precursor ion (the molecular ion) to generate the fragmentation spectrum.

  • Collision Energy: The collision energy should be optimized to achieve a rich fragmentation pattern.

IV. Trustworthiness and Self-Validation

The predictive nature of this guide is grounded in the fundamental principles of mass spectrometry and the well-documented fragmentation behavior of related chemical classes.[6][8][9] The proposed experimental protocol incorporates standard methodologies that are widely accepted and validated within the scientific community.[13] To ensure the trustworthiness of experimental results, researchers should incorporate quality control measures such as:

  • Blank Injections: To check for system contamination.

  • Replicate Injections: To assess the reproducibility of the analysis.

  • Mass Accuracy: For high-resolution mass spectrometers, confirming the elemental composition of the precursor and fragment ions provides a high degree of confidence in the assignments.

By comparing the experimentally obtained fragmentation pattern with the predictions outlined in this guide, researchers can achieve a high level of confidence in the structural identification of 5-Hydroxy-1,3-benzoxazole-2-carboxamide and its analogs.

V. References

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data. Available at: [Link]

  • Electron impact mass spectral fragmentation of chiral bisbenzoxazole, bisbenzothiazole and biscarbamide derivatives of 2,2-dimethyl-1,3-dioxolane. PubMed. Available at: [Link]

  • Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. JoVE. Available at: [Link]

  • Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. ResearchGate. Available at: [Link]

  • On-Tissue Chemical Derivatization for Comprehensive Mapping of Brain Carboxyl and Aldehyde Metabolites by MALDI–MS Imaging. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • 5-Hydroxy-1,3-benzoxazole-2-carboxamide. PubChem. Available at: [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]

  • Electron ionization. Wikipedia. Available at: [Link]

  • Mass Spectrometry - Examples. University of Arizona Department of Chemistry and Biochemistry. Available at: [Link]

  • Reactions of the carboxamide group. ResearchGate. Available at: [Link]

  • MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. Available at: [Link]

  • Electron Ionization for GC–MS. LCGC International. Available at: [Link]

  • UHPLC-QTOF-MS/MS fragmentation pattern in ESI negative ionization mode for three benzoxazinones. MPG.PuRe. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. National Institutes of Health. Available at: [Link]

  • Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Der Pharma Chemica. Available at: [Link]

  • Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI. Available at: [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. Available at: [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. Available at: [Link]

  • Synthesis of 5-Hydroxy-1,3-benzoxathiol-2-one and 2-Amino-1,3-benzothiazol-6-ol Derivatives from Chrysenequinonecarboxylic Acid. ResearchGate. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 5-Hydroxy-1,3-benzoxazole-2-carboxamide: Personal Protective Equipment and Disposal

An In-Depth Technical Guide for Laboratory Professionals In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. Among these, benzoxazole derivative...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Laboratory Professionals

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. Among these, benzoxazole derivatives are a significant class of heterocyclic compounds, frequently explored for their wide-ranging biological activities.[1][2] This guide provides essential, immediate safety and logistical information for handling 5-Hydroxy-1,3-benzoxazole-2-carboxamide, a compound of interest in contemporary drug discovery. As a Senior Application Scientist, the following protocols are synthesized from established safety data for structurally related compounds and general laboratory best practices, ensuring a self-validating system of protection for researchers.

Immediate Safety Actions: In Case of Exposure

In the event of accidental exposure to 5-Hydroxy-1,3-benzoxazole-2-carboxamide, immediate and decisive action is critical. Based on the known hazards of similar benzoxazole compounds, which include skin and eye irritation, and potential harm if swallowed, the following first-aid measures should be taken[3][4]:

Exposure Route Immediate Action
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove all contaminated clothing. If skin irritation persists, seek medical attention.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][5]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Core Protective Measures: Your Personal Protective Equipment (PPE)

The selection of appropriate PPE is the cornerstone of safe laboratory practice when handling potentially hazardous chemicals. For 5-Hydroxy-1,3-benzoxazole-2-carboxamide, a multi-layered approach to PPE is recommended to mitigate the risks of exposure.

Hand Protection: The First Line of Defense

Given that benzoxazole derivatives are known to cause skin irritation, robust hand protection is non-negotiable.[3]

  • Glove Selection: Disposable nitrile gloves are a suitable choice for providing short-term protection against a broad range of chemicals.[6] Always inspect gloves for any signs of degradation or perforation before use.

  • Double Gloving: For procedures with a higher risk of splashing or prolonged handling, wearing two pairs of nitrile gloves is recommended. This provides an additional barrier and allows for the safe removal of the outer glove if it becomes contaminated.

  • Proper Technique: Always use the proper glove removal technique to avoid skin contact with a contaminated glove surface. Dispose of used gloves in the appropriate chemical waste container immediately after use.[5]

Eye and Face Protection: Shielding from Splashes and Aerosols

The serious eye irritation potential of benzoxazole compounds necessitates stringent eye and face protection.[3]

  • Safety Glasses: At a minimum, ANSI Z87.1-compliant safety glasses with side shields should be worn for all procedures involving this compound.[6]

  • Chemical Splash Goggles: For tasks with a significant risk of splashing, such as preparing solutions or performing reactions, chemical splash goggles that form a seal around the eyes are required.[7][8]

  • Face Shield: When there is a risk of a significant splash or the potential for an exothermic reaction, a face shield should be worn in conjunction with safety goggles to provide full-face protection.[6][9]

Body Protection: Preventing Dermal Exposure

Protecting the skin from potential contact with 5-Hydroxy-1,3-benzoxazole-2-carboxamide is crucial.

  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, should be worn at all times in the laboratory.[6]

  • Appropriate Attire: Long pants and closed-toe shoes are mandatory to ensure no skin is exposed.[6]

Respiratory Protection: A Precautionary Measure

While the vapor pressure of 5-Hydroxy-1,3-benzoxazole-2-carboxamide is expected to be low, the handling of the solid material may generate dust.

  • Engineering Controls: All manipulations of the solid compound should be performed in a certified chemical fume hood to minimize the potential for inhalation.

  • Respirator: If engineering controls are not sufficient to control exposure, or in the event of a large spill, a NIOSH-approved respirator with the appropriate cartridges should be used.[7] Use of a respirator requires prior medical clearance and fit-testing.[6]

Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.

Safe Handling Workflow

The following diagram outlines the key steps and decision points for the safe handling of 5-Hydroxy-1,3-benzoxazole-2-carboxamide.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep 1. Risk Assessment & Review SDS of Similar Compounds don_ppe 2. Don Appropriate PPE prep->don_ppe weigh 3. Weigh Compound in Chemical Fume Hood don_ppe->weigh dissolve 4. Prepare Solution in Chemical Fume Hood weigh->dissolve react 5. Perform Reaction in Chemical Fume Hood dissolve->react decontaminate 6. Decontaminate Work Area react->decontaminate spill Spill Occurs? react->spill exposure Exposure Occurs? react->exposure dispose_waste 7. Dispose of Chemical Waste decontaminate->dispose_waste doff_ppe 8. Doff PPE Correctly dispose_waste->doff_ppe spill_kit Use Spill Kit spill->spill_kit first_aid Administer First Aid exposure->first_aid

Caption: Workflow for the safe handling of 5-Hydroxy-1,3-benzoxazole-2-carboxamide.

Spill Cleanup Procedure

In the event of a spill, the following steps should be taken:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Inform your supervisor and colleagues.

  • PPE: Ensure you are wearing the appropriate PPE, including double gloves, chemical splash goggles, a face shield, and a lab coat. If there is a risk of dust inhalation, a respirator may be necessary.

  • Contain: For solid spills, gently cover the material with an absorbent material to prevent dust from becoming airborne. For liquid spills, surround the spill with an absorbent material.

  • Clean: Carefully sweep or wipe up the spilled material and place it in a clearly labeled, sealed container for chemical waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials, including cleaning supplies and gloves, as hazardous waste.

Waste Disposal Plan

All waste containing 5-Hydroxy-1,3-benzoxazole-2-carboxamide, whether in solid or solution form, must be treated as hazardous chemical waste.

  • Containers: Use clearly labeled, leak-proof containers for all waste.

  • Segregation: Do not mix this waste with other incompatible waste streams.

  • Disposal: Arrange for the disposal of the waste through your institution's environmental health and safety office. It is the responsibility of the waste generator to ensure proper disposal.[10]

Conclusion

The responsible handling of 5-Hydroxy-1,3-benzoxazole-2-carboxamide is paramount for the safety of researchers and the integrity of scientific discovery. By adhering to the principles of proactive PPE selection, systematic handling procedures, and diligent disposal practices, scientists can confidently and safely advance their research in the dynamic field of drug development.

References

  • Kim, J., et al. (2019, January 7). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Hydroxy-1,3-benzoxazole-2-carboxamide. PubChem Compound Database. Retrieved from [Link]

  • Di Micco, S., et al. (2016). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. Scientific Reports. Retrieved from [Link]

  • Iberdrola. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of benzoxazole using acids and their derivatives. Retrieved from [Link]

  • Patel, N. B., & Patel, J. C. (2014, July 1). Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO3H. Journal of the Serbian Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave-Assisted Synthesis of Benzoxazole Derivatives. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]

  • SafetyCulture Marketplace US. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals. Retrieved from [Link]

  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]

  • Florida Department of Environmental Protection. (2017, February). Pharmaceuticals Potentially Hazardous Waste when Discarded. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.